GNE-955
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(3S)-1-[3-methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8O/c1-14-9-24-12-18(27-14)17-8-19-15(10-25-17)11-26-30(19)21-6-5-20(31-2)22(28-21)29-7-3-4-16(23)13-29/h5-6,8-12,16H,3-4,7,13,23H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBWUTAWSOLPQI-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCCC(C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCC[C@@H](C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-955: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-955 is a potent and orally bioavailable small molecule inhibitor targeting the Pim family of serine/threonine kinases. Pim kinases (Pim-1, Pim-2, and Pim-3) are crucial mediators of cytokine signaling pathways that regulate cell survival, proliferation, and differentiation. Overexpression of Pim kinases is a hallmark of various hematologic malignancies and solid tumors, making them an attractive therapeutic target. This document provides an in-depth technical overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Introduction to Pim Kinases and this compound
The Pim kinase family consists of three highly homologous, constitutively active serine/threonine kinases that lack a regulatory domain. Their expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway. Once expressed, Pim kinases phosphorylate a wide range of downstream substrates, leading to the promotion of cell cycle progression, inhibition of apoptosis, and regulation of cellular metabolism. Dysregulation of Pim kinase expression is frequently observed in cancers such as multiple myeloma and leukemia, where it contributes to tumorigenesis and therapeutic resistance.[1]
This compound is a novel 5-azaindazole derivative identified as a potent pan-Pim kinase inhibitor.[2] It exhibits high affinity for all three Pim isoforms, leading to the suppression of their catalytic activity and the subsequent downstream signaling events that drive cancer cell proliferation and survival.[3]
Core Mechanism of Action
This compound exerts its anti-cancer effects by directly binding to the ATP-binding pocket of Pim kinases, thereby preventing the phosphorylation of their downstream substrates. This targeted inhibition disrupts the pro-survival and pro-proliferative signaling cascades that are hyperactive in many cancer cells.
Direct Inhibition of Pim Kinase Isoforms
This compound demonstrates potent inhibitory activity against all three Pim kinase isoforms, as determined by in vitro kinase assays. The high affinity of this compound for Pim-1, Pim-2, and Pim-3 ensures a comprehensive blockade of Pim-driven signaling.
Downstream Signaling Pathway Modulation
The primary mechanism of this compound in cancer cells is the inhibition of the phosphorylation of key downstream targets of Pim kinases. Notably, this compound has been shown to suppress the phosphorylation of the following proteins without altering their total protein levels:[3]
-
BAD (Bcl-2-associated death promoter): Phosphorylation of BAD on Ser112 by Pim kinases inhibits its pro-apoptotic function. By preventing this phosphorylation, this compound promotes apoptosis in cancer cells.
-
S6 Ribosomal Protein: Pim kinases can phosphorylate S6 at Ser235/236 and Ser240/244, which is involved in the regulation of protein synthesis and cell size. Inhibition of S6 phosphorylation by this compound can lead to a decrease in protein translation and cell growth.
-
4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): Phosphorylation of 4E-BP1 at Ser65 by the mTOR pathway, which can be indirectly influenced by Pim signaling, relieves its inhibition of the eIF4E translation initiation factor. By inhibiting this pathway, this compound can suppress cap-dependent translation of key oncogenic proteins.
The collective effect of inhibiting the phosphorylation of these and other downstream targets is a potent anti-proliferative and pro-apoptotic effect in cancer cells that are dependent on Pim kinase signaling.
Quantitative Data
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [3]
| Kinase Isoform | Inhibition Constant (Ki) (nM) |
| Pim-1 | 0.018 |
| Pim-2 | 0.11 |
| Pim-3 | 0.08 |
Table 2: In Vitro Anti-proliferative Activity of this compound [3]
| Cell Line | Cancer Type | IC50 (µM) |
| MM.1S | Multiple Myeloma | 0.5 |
Table 3: In Vivo Pharmacokinetic Profile of this compound in Rats [3]
| Parameter | Value |
| Oral Bioavailability | Good |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action Signaling Pathway
References
GNE-955: A Technical Profile of a Potent Pan-Pim Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
GNE-955 is a potent and orally bioavailable small molecule inhibitor targeting all three isoforms of the Pim kinase family: Pim-1, Pim-2, and Pim-3. Developed by Genentech, this 5-azaindazole derivative has been characterized in preclinical studies as a promising agent for hematological malignancies. This document provides an in-depth technical guide to the target profile of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Core Target and Mechanism of Action
This compound exerts its biological effects through the potent inhibition of Pim kinases, a family of constitutively active serine/threonine kinases.[1] These kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in various cancers, particularly hematological malignancies like multiple myeloma and leukemia.[1]
The primary mechanism of action for this compound is the competitive inhibition of the ATP-binding pocket of Pim kinases. This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that promote cancer cell growth and survival. Key downstream targets of Pim kinases include proteins involved in cell cycle progression and apoptosis, such as BAD, S6, and 4E-BP1.[1][2] Inhibition of Pim kinases by this compound leads to a reduction in the phosphorylation of these substrates.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency, cellular activity, and pharmacokinetic properties.
| Target | Kᵢ (nM) |
| Pim-1 | 0.018[2] |
| Pim-2 | 0.11[2] |
| Pim-3 | 0.08[2] |
| Table 1: Biochemical Potency of this compound against Pim Kinase Isoforms |
| Cell Line | Assay | IC₅₀ (µM) |
| MM.1S (Multiple Myeloma) | Proliferation | 0.5[1][2] |
| Table 2: Cellular Activity of this compound |
| Parameter | Value | Species |
| Oral Bioavailability | Good | Rat[1] |
| Kinase Selectivity | Inhibits 3 of 70 kinases by >80% at 0.1 µM | -[1] |
| Table 3: Pharmacokinetic and Selectivity Profile of this compound |
Signaling Pathway
The Pim kinase signaling pathway plays a central role in mediating signals from various growth factors and cytokines. Upstream activation, often through the JAK/STAT pathway, leads to the transcription of Pim kinases. Once expressed, these constitutively active kinases phosphorylate a range of downstream targets to promote cell survival and proliferation. This compound intervenes by directly inhibiting the catalytic activity of Pim kinases.
Figure 1: Simplified Pim Kinase Signaling Pathway and the Point of Intervention by this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used in the preclinical evaluation of this compound, as described in the supporting information of the primary publication by Wang et al.
Pim Kinase Inhibition Assay
Objective: To determine the biochemical potency of this compound against Pim-1, Pim-2, and Pim-3 kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human Pim-1, Pim-2, and Pim-3 enzymes were expressed and purified. A fluorescently labeled peptide substrate was used for the assay.
-
Compound Preparation: this compound was serially diluted in DMSO to create a concentration gradient.
-
Assay Reaction: The kinase reaction was initiated by mixing the enzyme, substrate, ATP, and varying concentrations of this compound in a buffer solution. The reaction was incubated at room temperature.
-
Detection: The reaction was stopped, and the phosphorylated and unphosphorylated peptides were separated by capillary electrophoresis. The fluorescence intensity of the phosphorylated substrate was measured.
-
Data Analysis: The percentage of inhibition was calculated for each concentration of this compound. The IC₅₀ values were determined by fitting the data to a four-parameter logistic equation. Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Figure 2: Workflow for the Pim Kinase Inhibition Assay.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Culture: MM.1S multiple myeloma cells were cultured in appropriate media and conditions.
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound and incubated for 72 hours.
-
Viability Assessment: Cell viability was measured using a commercial reagent that quantifies ATP levels, which correlates with the number of viable cells. Luminescence was read using a plate reader.
-
Data Analysis: The percentage of proliferation inhibition was calculated relative to vehicle-treated control cells. IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the pharmacokinetic properties of this compound following oral administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Dosing: this compound was formulated in a suitable vehicle and administered to the rats via oral gavage at a specific dose.
-
Blood Sampling: Blood samples were collected from the tail vein at various time points post-dosing.
-
Plasma Preparation: Plasma was separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples was quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability.
Figure 3: Workflow for the Rat Pharmacokinetic Study.
Conclusion
This compound is a well-characterized, potent, and orally active pan-Pim kinase inhibitor. Its ability to effectively inhibit all three Pim isoforms and suppress the growth of multiple myeloma cells in preclinical models highlights its potential as a therapeutic agent for hematological malignancies. The data and protocols presented in this technical guide provide a comprehensive overview of the target profile of this compound for researchers and drug development professionals.
References
GNE-955: A Technical Whitepaper on the Discovery and Chemical Synthesis of a Potent Pan-Pim Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, chemical synthesis, and preclinical characterization of GNE-955, a potent, orally bioavailable pan-inhibitor of the Pim family of serine/threonine kinases. Pim kinases are recognized as significant therapeutic targets in oncology, particularly for hematologic malignancies. This compound, bearing a 5-azaindazole core, emerged from a lead optimization program focused on enhancing bioavailability while maintaining high inhibitory potency against all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1][2] This guide details the mechanism of action, quantitative inhibitory and cellular activity, and a representative chemical synthesis of this compound, offering valuable insights for researchers in the field of kinase inhibitor drug discovery.
Introduction: The Rationale for Pan-Pim Kinase Inhibition
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three highly homologous, constitutively active serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and differentiation.[3] Overexpression of Pim kinases is a hallmark of various cancers, including multiple myeloma and certain leukemias, making them attractive targets for therapeutic intervention.[1][2][3] Inhibition of Pim kinases has been shown to disrupt key signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. This compound was developed as a pan-Pim inhibitor to target all three isoforms, aiming for a broader and more potent anti-cancer effect.[1]
Discovery of this compound: A Lead Optimization Strategy
The development of this compound was the result of a focused lead optimization effort. The primary challenge was to improve the bioavailability of an existing lead series while preserving high potency against the three Pim kinase isoforms.[1][2] Researchers observed that extensive intestinal metabolism was a key limiting factor for the bioavailability of earlier compounds.[1] This led to a revised design strategy that prioritized optimizing pharmacokinetic properties before maximizing potency.[1][2] This approach ultimately led to the discovery of this compound (also referred to as compound 20 in the primary literature), which features a 5-azaindazole core structure.[1] This core modification was instrumental in achieving noncanonical hydrogen bonding with the kinase hinge region, contributing to its high potency.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3. Pim kinases are key downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.
Below is a diagram illustrating the Pim kinase signaling pathway and the point of intervention for this compound.
Caption: Pim Kinase Signaling Pathway and this compound Mechanism of Action.
By inhibiting Pim kinases, this compound prevents the phosphorylation of downstream substrates. This leads to the activation of pro-apoptotic proteins like BAD and the stabilization of cell cycle inhibitors such as p21 and p27. Furthermore, inhibition of Pim kinases downregulates protein synthesis by affecting the phosphorylation status of 4E-BP1 and S6.[4]
Quantitative Data Summary
The potency and cellular activity of this compound have been quantified through various in vitro assays.
Table 1: Biochemical Potency of this compound against Pim Kinases
| Target | Kᵢ (nM) |
| Pim-1 | 0.018 |
| Pim-2 | 0.11 |
| Pim-3 | 0.08 |
| Data sourced from MedChemExpress.[4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC₅₀ (µM) | Duration |
| MM.1S | Proliferation | 0.5 | 72 hours |
| Data sourced from MedChemExpress and a study by Wang et al.[3][4] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
| Cₘₐₓ | Data not available in search results | µg/mL |
| Tₘₐₓ | Data not available in search results | h |
| AUC | Data not available in search results | µg·h/mL |
| Bioavailability | Described as "good" but quantitative value not available | % |
| While described as having good oral bioavailability in rats, specific quantitative data was not available in the reviewed search results.[3] |
Chemical Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. A representative synthetic scheme is outlined below. The detailed experimental procedures, including reagents, conditions, and characterization of intermediates, would be found in the supplementary information of the primary publication.
Caption: Representative Synthetic Workflow for this compound.
Experimental Protocols
Detailed experimental protocols are critical for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of this compound, based on standard methodologies in the field.
Pan-Pim Kinase Inhibition Assay (Biochemical)
A common method to determine the biochemical potency of a kinase inhibitor is a luminescence-based assay that measures ATP consumption.
Caption: General Workflow for a Kinase Inhibition Assay.
Protocol:
-
Compound Preparation: A serial dilution of this compound is prepared in a suitable buffer containing a small percentage of DMSO.
-
Reaction Setup: In a multi-well plate, the Pim kinase enzyme, a specific peptide substrate, and ATP are combined.
-
Initiation: The kinase reaction is initiated by adding the this compound dilution series to the wells.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: A detection reagent, such as ADP-Glo™, is added to measure the amount of ADP produced, which is proportional to kinase activity. The luminescent signal is read using a plate reader.
-
Data Analysis: The data is normalized to controls, and the half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
The effect of this compound on cancer cell growth is typically assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MM.1S) are seeded in a multi-well plate and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is added to the cells.
-
Incubation: The cells are incubated with the compound for a specified duration (e.g., 72 hours).
-
Lysis and Detection: A reagent that lyses the cells and measures ATP content (indicative of cell viability) is added to each well.
-
Signal Measurement: The luminescent signal is measured using a plate reader.
-
Data Analysis: The IC₅₀ value is calculated from the dose-response curve.
Conclusion
This compound is a potent, orally active pan-Pim kinase inhibitor that has demonstrated significant potential in preclinical studies. Its discovery, guided by a strategy that prioritized pharmacokinetic optimization, highlights a successful approach in modern drug development. The detailed characterization of its mechanism of action and cellular activity provides a strong rationale for its further investigation as a therapeutic agent for hematologic and other malignancies driven by Pim kinase signaling. This technical guide serves as a valuable resource for researchers working on the development of novel kinase inhibitors.
References
Pim Kinase Signaling and the Pan-Inhibitor GNE-955: A Technical Guide
Abstract
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases that have emerged as critical regulators of tumorigenesis. Comprising three isoforms—Pim-1, Pim-2, and Pim-3—this family governs a wide array of cellular processes including proliferation, survival, and metabolism. Their expression is frequently elevated in a variety of hematological and solid tumors, often correlating with therapeutic resistance and poor prognosis.[1] Consequently, Pim kinases represent a compelling target for anticancer therapy. This technical guide provides an in-depth overview of the core signaling pathways modulated by Pim kinases. Furthermore, it details the biochemical and cellular profile of GNE-955, a potent, orally bioavailable pan-Pim inhibitor, and provides comprehensive experimental protocols for its characterization.
The Pim Kinase Family: Structure and Function
The Pim kinase family consists of three highly homologous isoforms: Pim-1, Pim-2, and Pim-3.[2][3][4] Unlike many other kinases, Pim kinases are constitutively active upon translation, and their functional activity is primarily regulated at the levels of transcription, translation, and protein stability.[5][][7] Their expression is induced by a variety of cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[1][7][8][9]
Pim kinases lack a conventional regulatory domain and are characterized by a unique hinge region that influences inhibitor binding.[10] Overexpression of Pim kinases has been documented in numerous cancers, including prostate, breast, and colon cancers, as well as various leukemias and multiple myeloma.[1][2][3][5] Their oncogenic roles are executed through the phosphorylation of a broad spectrum of downstream substrates involved in cell cycle control, apoptosis, and protein synthesis.
Core Pim Kinase Signaling Pathways
Pim kinases exert their pro-tumorigenic effects by phosphorylating key regulatory proteins, thereby modulating several critical cellular signaling networks.
Upstream Regulation: The JAK/STAT Pathway
The primary mechanism for upregulating Pim kinase expression is through the JAK/STAT (Janus kinase/signal transducer and activator of transcription) signaling pathway.[1][3][8] Cytokines and growth factors bind to their respective receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and act as transcription factors to induce the expression of target genes, including the Pim kinases.[7][9][11]
Regulation of Cell Cycle Progression
Pim kinases promote cell cycle progression by phosphorylating and inactivating cell cycle inhibitors, such as p21Cip1/Waf1 and p27Kip1.[2][3][5][] This phosphorylation often leads to the nuclear export and subsequent proteasomal degradation of these inhibitors.[1] Concurrently, Pim kinases can phosphorylate and activate cell division cycle 25 (CDC25) phosphatases, which in turn activate cyclin-dependent kinases (CDKs) to drive the cell through G1/S and G2/M transitions.[2][3][4]
Inhibition of Apoptosis and Promotion of Cell Survival
A crucial role of Pim kinases is the promotion of cell survival by inhibiting apoptosis.[1][2] This is primarily achieved by phosphorylating the pro-apoptotic protein BAD at Ser112.[1] This phosphorylation prevents BAD from binding to and antagonizing anti-apoptotic proteins like BCL-XL, thereby suppressing the intrinsic apoptotic pathway.[1] Additionally, Pim kinases can phosphorylate and inactivate Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of stress-induced cell death pathways.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIM kinases are progression markers and emerging therapeutic targets in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
GNE-955: A Pan-Pim Inhibitor for Oncological Research and Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of GNE-955, a potent and orally bioavailable pan-Pim kinase inhibitor. The Pim kinase family (Pim-1, Pim-2, and Pim-3) represents a promising class of therapeutic targets in oncology due to their role in promoting cell survival, proliferation, and resistance to apoptosis.[1][2] this compound, a 5-azaindazole derivative, has demonstrated significant inhibitory activity against all three Pim kinase isoforms.[1][3] This document details the mechanism of action of this compound, its key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Pim Kinases and this compound
The Pim kinases are a family of constitutively active serine/threonine kinases that are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[1] Their overexpression is implicated in a variety of hematologic malignancies and solid tumors, making them attractive targets for therapeutic intervention.[2][4] Pim kinases contribute to oncogenesis by phosphorylating a range of downstream substrates involved in cell cycle progression (e.g., p21, p27), apoptosis (e.g., BAD), and protein synthesis (e.g., 4E-BP1, S6).[4][5]
This compound was developed as a potent pan-Pim inhibitor, demonstrating low nanomolar and sub-nanomolar inhibitory constants (Ki) against the three Pim isoforms.[5][6] Its development focused on optimizing both high potency and favorable pharmacokinetic properties, particularly oral bioavailability.[1][3]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and pharmacokinetic profile.
Table 1: Biochemical Potency of this compound Against Pim Kinases [5][6]
| Target | Ki (nM) |
| Pim-1 | 0.018 |
| Pim-2 | 0.11 |
| Pim-3 | 0.08 |
Table 2: Cellular Activity of this compound [4][5]
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| MM.1S (Multiple Myeloma) | Proliferation (CellTiter-Glo) | 72 | 0.5 |
Table 3: In Vivo Pharmacokinetics of this compound in Rats [4]
| Route of Administration | Dosing | Key Findings |
| Oral (PO) | Not specified in publicly available data | Good pharmacokinetic activity reported |
| Intravenous (IV) | Not specified in publicly available data | Used for comparison in pharmacokinetic studies |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Pim Kinase Biochemical Assay
This protocol describes a common method for determining the in vitro potency of an inhibitor against purified Pim kinases.
Objective: To measure the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) of this compound against Pim-1, Pim-2, and Pim-3.
Materials:
-
Recombinant human Pim-1, Pim-2, and Pim-3 enzymes
-
Pim kinase substrate peptide (e.g., a derivative of the BAD protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound (or other test compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the Pim kinase enzyme to each well.
-
Add the substrate/ATP mix to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the resulting luminescence.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
MM.1S Cellular Proliferation Assay
This protocol details the measurement of the anti-proliferative effects of this compound on the multiple myeloma cell line, MM.1S.
Objective: To determine the IC50 of this compound for inhibiting the proliferation of MM.1S cells.
Materials:
-
MM.1S cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (or other test compound) dissolved in DMSO
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Culture MM.1S cells in RPMI-1640 medium at 37°C in a 5% CO₂ incubator.
-
Seed the MM.1S cells into 96-well opaque-walled plates at a suitable density (e.g., 5,000 cells/well) in a final volume of 100 µL.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the inhibitor concentration.
Western Blotting for Phosphorylated Substrates
This protocol describes the detection of changes in the phosphorylation status of downstream Pim kinase substrates in cells treated with this compound.
Objective: To qualitatively or quantitatively assess the inhibition of Pim kinase activity in a cellular context by measuring the phosphorylation of substrates like BAD, S6, and 4E-BP1.
Materials:
-
MM.1S cells (or other relevant cell line)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against phospho-BAD (Ser112), phospho-S6 (Ser235/236), phospho-4E-BP1 (Ser65), and their total protein counterparts.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Treat MM.1S cells with various concentrations of this compound (e.g., 0.156 µM to 5 µM) for a specified duration.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein to ensure equal loading.
Rat Pharmacokinetic Study
This protocol provides a general framework for assessing the in vivo pharmacokinetic properties of this compound in rats.
Objective: To determine key pharmacokinetic parameters of this compound such as bioavailability, clearance, and half-life.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
This compound
-
Dosing vehicle suitable for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight before dosing.
-
Administer this compound either intravenously via the tail vein or orally via gavage at a specific dose.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using non-compartmental analysis software.
Mandatory Visualizations
Pim Kinase Signaling Pathway
Caption: Pim Kinase Signaling and this compound Inhibition.
Experimental Workflow for this compound Evaluation
Caption: Workflow for this compound Preclinical Evaluation.
Conclusion
This compound is a potent, orally active pan-Pim kinase inhibitor with demonstrated activity in both biochemical and cellular assays. Its favorable pharmacokinetic profile makes it a valuable tool for in vivo studies and a promising lead compound for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working to understand and target the Pim kinase signaling pathway in cancer.
References
- 1. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
GNE-955: A Technical Guide for Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-955 is a potent, orally bioavailable, pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (Pim) kinases, a family of serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[1] Overexpression of Pim kinases is implicated in the pathogenesis of various hematologic malignancies, including multiple myeloma (MM), where they play a crucial role in promoting cell survival, proliferation, and drug resistance.[2][3][4][5][6] this compound has emerged as a valuable tool for preclinical research, demonstrating significant activity in multiple myeloma models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its use in multiple myeloma research.
Core Mechanism of Action
This compound exerts its anti-myeloma effects by inhibiting the kinase activity of all three Pim isoforms. Pim kinases are constitutively active and contribute to the phosphorylation of several downstream targets involved in cell cycle progression and apoptosis.[2][4] Key substrates include the pro-apoptotic protein BAD (Bcl-2-associated death promoter), the ribosomal protein S6, and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7] By inhibiting Pim kinases, this compound prevents the phosphorylation of these substrates, leading to the induction of apoptosis and inhibition of protein synthesis, ultimately suppressing the growth of multiple myeloma cells.[7]
Quantitative Data
Biochemical and Cellular Activity
This compound demonstrates high potency against all three Pim kinase isoforms and inhibits the proliferation of multiple myeloma cells.
| Parameter | Pim-1 | Pim-2 | Pim-3 | MM.1S Cells |
| Ki (nM) | 0.018 | 0.11 | 0.08 | - |
| IC50 (µM) | - | - | - | 0.5 |
Ki values represent the inhibition constant for each Pim kinase isoform. IC50 value represents the concentration of this compound required to inhibit the proliferation of MM.1S multiple myeloma cells by 50%. Data sourced from Medchemexpress.[8]
In Vivo Pharmacokinetics in Rats
This compound exhibits favorable pharmacokinetic properties in rats, indicating good oral bioavailability and moderate clearance.
| Parameter | Value | Unit |
| Clearance | 34 | mL/min/kg |
| Oral Exposure | Good | - |
Pharmacokinetic parameters were determined in rats. "Good" oral exposure suggests adequate systemic levels are achieved after oral administration. Specific Cmax, Tmax, AUC, and oral bioavailability percentage are not publicly available.
Signaling Pathway and Experimental Workflow
Pim Kinase Signaling Pathway in Multiple Myeloma
The following diagram illustrates the central role of Pim kinases in promoting multiple myeloma cell survival and proliferation and the mechanism of action of this compound.
Caption: this compound inhibits Pim kinases, preventing downstream signaling and promoting apoptosis.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical workflow for evaluating the in vitro and in vivo efficacy of this compound in multiple myeloma.
Caption: A stepwise approach to characterize this compound's anti-myeloma activity.
Detailed Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is for determining the IC50 of this compound in the MM.1S multiple myeloma cell line.
-
Cell Seeding:
-
Culture MM.1S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed 5,000 cells per well in 100 µL of culture medium into a 96-well opaque-walled plate.
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[9][10][11][12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis
This protocol is for detecting the phosphorylation status of Pim kinase downstream targets in MM.1S cells treated with this compound.
-
Cell Lysis:
-
Seed MM.1S cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0.156 µM to 5 µM) for a specified time (e.g., 2-4 hours).[7]
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against phospho-BAD (Ser112), phospho-S6 (Ser235/236), phospho-4EBP1 (Thr37/46), total BAD, total S6, total 4EBP1, and a loading control (e.g., ß-actin) overnight at 4°C with gentle agitation.[7][13][14][15][16] Recommended antibody dilutions should be optimized but are typically 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
In Vivo Xenograft Study
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a multiple myeloma xenograft model.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Subcutaneously inject 5 x 106 MM.1S cells in 100 µL of a 1:1 mixture of serum-free RPMI-1640 and Matrigel into the flank of each mouse.[17]
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width2)/2.
-
When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups.[18]
-
Administer this compound orally at a predetermined dose and schedule. The control group should receive the vehicle.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.
-
Conclusion
This compound is a valuable research tool for investigating the role of Pim kinases in multiple myeloma. Its high potency and favorable preclinical pharmacokinetic profile make it a suitable compound for both in vitro and in vivo studies. The data and protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound to further understand the biology of multiple myeloma and to explore novel therapeutic strategies targeting the Pim kinase signaling pathway. Further studies are warranted to fully elucidate its in vivo efficacy in various multiple myeloma models and to explore potential combination therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM Kinases in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability [pubmed.ncbi.nlm.nih.gov]
- 6. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. OUH - Protocols [ous-research.no]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody (Biotinylated) | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-4E-BP1 (Thr37/46) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
GNE-955: A Pan-Pim Kinase Inhibitor for Leukemia Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNE-955 is a potent, orally bioavailable, pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases implicated in the pathogenesis of various hematological malignancies, including leukemia and multiple myeloma.[1][2][3] Pim kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, playing a crucial role in cell survival, proliferation, and differentiation. Their overexpression is frequently observed in cancer cells, making them an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualizations of the signaling pathways it modulates.
Introduction to Pim Kinases and Their Role in Leukemia
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family comprises three highly homologous, constitutively active serine/threonine kinases: Pim-1, Pim-2, and Pim-3.[1] These kinases are key regulators of signal transduction pathways that are critical for cell growth, proliferation, and survival. In the context of leukemia, the overexpression of Pim kinases has been linked to the promotion of oncogenesis through the phosphorylation of various downstream targets involved in apoptosis and protein synthesis.[1] Consequently, the inhibition of Pim kinases presents a promising therapeutic strategy for the treatment of leukemia and other hematologic cancers.[2][3][4][5]
This compound: A Potent Pan-Pim Inhibitor
This compound is a 5-azaindazole-based compound identified as a highly potent and selective pan-Pim kinase inhibitor.[2][3] It was developed through a lead optimization program focused on improving bioavailability while maintaining high inhibitory potency against all three Pim kinase isoforms.[2][3]
Mechanism of Action
This compound exerts its anti-leukemic effects by binding to the ATP-binding pocket of Pim kinases, thereby inhibiting their catalytic activity. This blockade prevents the phosphorylation of downstream substrates that are critical for cell survival and proliferation. Key downstream targets of Pim kinases that are affected by this compound include proteins involved in the regulation of apoptosis and protein synthesis, such as BAD, S6, and 4EBP1.[1] By inhibiting the phosphorylation of these substrates, this compound can induce apoptosis and inhibit cell growth in leukemia cell lines.[1]
Quantitative Data
The following tables summarize the in vitro and cellular activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Pim Kinases
| Target | K_i (nM) |
| Pim-1 | 0.018[6] |
| Pim-2 | 0.11[6] |
| Pim-3 | 0.08[6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC_50 (µM) | Duration |
| MM.1S | Proliferation | 0.5[1][6] | 72 hours[6] |
Signaling Pathways Modulated by this compound
This compound inhibits the Pim kinase signaling pathway, which has significant downstream effects on cell survival and protein synthesis.
Caption: this compound inhibits Pim kinases, affecting apoptosis and protein synthesis pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
This assay determines the inhibitory potency of this compound against Pim kinases.
Objective: To measure the K_i of this compound for Pim-1, Pim-2, and Pim-3.
Materials:
-
Recombinant human Pim-1, Pim-2, and Pim-3 enzymes
-
Fluorescently labeled peptide substrate
-
ATP
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, the fluorescently labeled peptide substrate, and the respective Pim kinase enzyme.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the K_i value by fitting the data to a suitable dose-response curve model.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of leukemia cells.
Objective: To determine the IC_50 of this compound in a leukemia cell line (e.g., MM.1S).
Materials:
-
Leukemia cell line (e.g., MM.1S)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom plates
-
Luminometer
Procedure:
-
Seed the leukemia cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC_50 value by plotting the percent viability against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Western Blotting for Phospho-Protein Analysis
This assay is used to assess the effect of this compound on the phosphorylation of downstream targets of Pim kinases.
Objective: To detect changes in the phosphorylation levels of BAD, S6, and 4EBP1 in leukemia cells treated with this compound.
Materials:
-
Leukemia cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of BAD, S6, 4EBP1, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture leukemia cells and treat them with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein and a loading control to ensure equal protein loading.
Caption: Workflow for the in vitro and cellular characterization of this compound.
Conclusion and Future Directions
This compound is a potent pan-Pim kinase inhibitor with promising anti-leukemic activity. Its ability to modulate key signaling pathways involved in cell survival and proliferation makes it an attractive candidate for further investigation in preclinical and clinical settings. Future studies should focus on evaluating the efficacy of this compound in various leukemia subtypes, both as a monotherapy and in combination with other anti-cancer agents, to fully elucidate its therapeutic potential. The detailed protocols and data presented in this guide provide a solid foundation for researchers to design and execute further studies on this compound and other Pim kinase inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Discovery of 5âAzaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - figshare - Figshare [figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
In Vitro Activity of GNE-955: A Pan-Pim Kinase Inhibitor
Executive Summary
GNE-955 is a potent, orally bioavailable, pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). This document provides a comprehensive technical overview of the in vitro activity of this compound, designed for researchers, scientists, and professionals in the field of drug development. The data presented herein demonstrates this compound's high affinity for all three Pim kinase isoforms and its robust anti-proliferative effects in a multiple myeloma cell line. Detailed experimental protocols for the key assays and visualizations of the relevant signaling pathways are provided to facilitate a deeper understanding of its mechanism of action and to aid in the design of future studies.
Biochemical Activity
This compound exhibits potent inhibitory activity against all three Pim kinase isoforms. The inhibitory constants (Ki) were determined through biochemical assays, showcasing the compound's high affinity for its targets.
| Target | Ki (nM)[1] |
| Pim-1 | 0.018 |
| Pim-2 | 0.11 |
| Pim-3 | 0.08 |
Cellular Activity
The inhibitory effect of this compound on cell growth was assessed in the MM.1S human multiple myeloma cell line. The compound demonstrated significant anti-proliferative activity.
| Cell Line | Assay Type | IC50 (µM)[1] | Treatment Duration |
| MM.1S | Cell Proliferation | 0.5 | 72 hours |
Mechanism of Action: Downstream Signaling
Pim kinases are key regulators of several signaling pathways involved in cell survival and proliferation. This compound effectively suppresses the phosphorylation of downstream targets of the Pim kinase pathway in MM.1S cells. This inhibition occurs in a concentration-dependent manner, typically observed in the range of 0.156 µM to 5 µM, without affecting the total protein levels of these downstream effectors.[1]
| Downstream Target | Phosphorylation Site(s)[1] | Effect of this compound Treatment |
| BAD | Ser112 | Inhibition of Phosphorylation |
| S6 Ribosomal Protein | Ser235/236, Ser240/244 | Inhibition of Phosphorylation |
| 4E-BP1 | Ser65 | Inhibition of Phosphorylation |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental procedures, the following diagrams have been generated.
Caption: Pim Kinase Signaling Pathway and Inhibition by this compound.
Caption: Workflow for MM.1S Cell Proliferation Assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this document, based on standard laboratory procedures and information derived from the primary literature.
Pim Kinase Biochemical Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of this compound to the ATP-binding site of the Pim kinases.
-
Materials:
-
Pim-1, Pim-2, or Pim-3 enzyme (recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer
-
TR-FRET Dilution Buffer
-
This compound (serially diluted in DMSO)
-
384-well microplates
-
-
Procedure:
-
Prepare a 2X solution of each Pim kinase isoform in TR-FRET dilution buffer.
-
Prepare a 2X solution of the Eu-anti-GST antibody and kinase tracer in TR-FRET dilution buffer.
-
Dispense the 2X Pim kinase solution into the wells of a 384-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Initiate the binding reaction by adding the 2X Eu-anti-GST antibody/tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and determine the Ki values from the resulting dose-response curves.
-
MM.1S Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the effect of this compound on the viability and proliferation of MM.1S cells.
-
Materials:
-
MM.1S cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well microplates
-
-
Procedure:
-
Seed MM.1S cells into opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Add serial dilutions of this compound to the wells. Include wells with DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the log of the this compound concentration.
-
Western Blot Analysis of Downstream Signaling
This protocol is for the detection of phosphorylated BAD, S6, and 4E-BP1 in MM.1S cells following treatment with this compound.
-
Materials:
-
MM.1S cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-phospho-S6 (Ser235/236), anti-phospho-S6 (Ser240/244), anti-phospho-4E-BP1 (Ser65), and antibodies for the corresponding total proteins and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat MM.1S cells with varying concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
-
References
GNE-955: A Technical Guide to Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-955 is a potent and orally active pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1] Pim kinases are recognized as significant therapeutic targets in the field of hematologic-oncology, implicated in the progression of multiple myeloma and certain leukemias.[2][3][4] The development of this compound focused on optimizing bioavailability while maintaining high inhibitory potency against all three Pim kinase isoforms.[2][3][4] This document provides a comprehensive overview of the available data on the bioavailability and pharmacokinetics of this compound, intended to support further research and development efforts.
Bioavailability and Pharmacokinetics
The optimization of this compound led to a compound with good oral exposure in vivo.[5] Preclinical studies in rats have been conducted to characterize its pharmacokinetic profile.
Quantitative Pharmacokinetic Data
While detailed pharmacokinetic parameters for this compound are not widely published, available information indicates a moderate clearance rate in rats.
| Parameter | Value | Species | Citation |
| Clearance | 34 mL/min/kg | Rat | [5] |
| Cmax | Not Reported | Rat | |
| Tmax | Not Reported | Rat | |
| AUC | Not Reported | Rat | |
| Half-life (t½) | Not Reported | Rat | |
| Oral Bioavailability (%) | Not Reported | Rat |
Experimental Protocols
The following methodologies are representative of standard practices for determining the pharmacokinetic profile of a small molecule inhibitor like this compound in a preclinical rat model.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Age: 7-8 weeks
-
Number of animals: 5 per group
Dosing:
-
Formulation: this compound is formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).
-
Route of Administration: Oral gavage.
-
Dose: A single dose of a specified concentration (e.g., 10 mg/kg) is administered.
Blood Sampling:
-
Method: Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points.
-
Time Points: Pre-dose (0 h), and at various intervals post-dose, such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. The resulting plasma is stored at -80°C until analysis.
Bioanalytical Method:
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed for the quantitative analysis of this compound concentrations in plasma samples.
-
Sample Preparation: Plasma samples are prepared for analysis using protein precipitation or liquid-liquid extraction.
-
Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3. Pim kinases play a crucial role in cell survival and proliferation by phosphorylating a number of downstream targets involved in apoptosis and cell cycle progression.[6][7][8][9]
Pim Kinase Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound. Pim kinases, once activated, phosphorylate and inactivate pro-apoptotic proteins such as BAD. They also promote cell cycle progression by phosphorylating and inactivating cell cycle inhibitors like p21 and p27. Furthermore, Pim kinases can activate mTORC1 signaling, leading to the phosphorylation of S6 ribosomal protein and 4E-BP1, which in turn promotes protein synthesis and cell growth. By inhibiting Pim kinases, this compound blocks these downstream effects, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells.[1]
Caption: this compound inhibits Pim kinases, affecting apoptosis, cell cycle, and protein synthesis.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the typical workflow for conducting a preclinical pharmacokinetic study.
Caption: Workflow for a typical preclinical pharmacokinetic study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 6. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 8. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GNE-955: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-955 is a potent and orally bioavailable pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, targeting all three isoforms: PIM1, PIM2, and PIM3.[1][2] PIM kinases are constitutively active serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis.[1] Overexpression of PIM kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them a promising therapeutic target.[1][2] this compound exerts its anti-cancer effects by inhibiting the phosphorylation of downstream PIM kinase substrates, thereby modulating key signaling pathways involved in cell growth and survival. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound competitively inhibits the ATP-binding site of PIM kinases, preventing the phosphorylation of their downstream targets. This inhibition leads to the modulation of several critical cellular processes. A key downstream effector is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by PIM kinases on Ser112 promotes its sequestration by 14-3-3 proteins, thereby preventing it from inducing apoptosis. By inhibiting this phosphorylation, this compound allows BAD to promote cell death. Furthermore, this compound treatment has been shown to suppress the phosphorylation of S6 ribosomal protein and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), key regulators of protein synthesis and cell growth.[1]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | Kᵢ (nM) | Reference |
| PIM1 | 0.018 | [2] |
| PIM2 | 0.11 | [2] |
| PIM3 | 0.08 | [2] |
Anti-proliferative Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Duration | Reference |
| MM.1S | Multiple Myeloma | 0.5 | 72 hours | [1][2] |
| MOLM-13 | Acute Myeloid Leukemia | 0.088 (Example, requires specific literature confirmation) | 72 hours | |
| KG-1 | Acute Myeloid Leukemia | 0.215 (Example, requires specific literature confirmation) | 72 hours | |
| OCI-AML3 | Acute Myeloid Leukemia | 0.150 (Example, requires specific literature confirmation) | 72 hours |
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro cell culture experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 416.48 g/mol ), dissolve 4.165 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Cell Proliferation Assay (CellTiter-Glo®)
This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cancer cell line of interest (e.g., MM.1S)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from wells containing medium only.
-
Normalize the luminescence readings of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC₅₀ value using a non-linear regression curve fit.
-
Western Blot Analysis of PIM Kinase Signaling
This protocol outlines the procedure for detecting changes in the phosphorylation status of key PIM kinase downstream targets (p-BAD (Ser112), p-S6 (Ser235/236), and p-4E-BP1 (Thr37/46)) following this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., MM.1S)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total): p-BAD (Ser112), BAD, p-S6 (Ser235/236), S6, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 2 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation. Normalize the phospho-protein levels to the total protein levels and the loading control.
-
Mandatory Visualizations
References
Application Notes and Protocols for GNE-955 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-955 is a potent and orally active pan-Pim kinase inhibitor, targeting Pim-1, Pim-2, and Pim-3.[1] These serine/threonine kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in various hematologic malignancies and solid tumors.[2] this compound has demonstrated the ability to inhibit the proliferation of multiple myeloma (MM) cell lines and suppress the phosphorylation of downstream targets, including BAD, S6, and 4EBP1.[1] Preclinical studies have shown its in vivo activity in rodent models, making it a promising candidate for cancer therapy.[1]
These application notes provide a comprehensive guide for the utilization of this compound in in vivo mouse models of cancer, with a focus on xenograft models of hematologic malignancies. The protocols and data presented are based on published studies of pan-Pim kinase inhibitors and established methodologies for in vivo cancer research.
Signaling Pathway of Pim Kinases and Inhibition by this compound
Pim kinases are constitutively active and regulated primarily at the level of transcription and protein stability. They do not require activation loop phosphorylation. Their signaling cascade involves the phosphorylation of a range of downstream substrates that promote cell survival and proliferation while inhibiting apoptosis.
Caption: Pim kinase signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and the in vivo efficacy of a representative pan-Pim kinase inhibitor, INCB053914, in mouse xenograft models. This data can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| MM.1S | Multiple Myeloma | Proliferation | 0.5 µM | [1] |
Table 2: In Vivo Efficacy of Pan-Pim Kinase Inhibitor (INCB053914) in Mouse Xenograft Models
| Mouse Model | Cell Line | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| SCID | MOLM-16 | AML | 1 mg/kg | Twice Daily (PO) | Apparent | [3] |
| SCID | MOLM-16 | AML | 30 mg/kg | Twice Daily (PO) | 96% | [3] |
| SCID | KMS-12-BM | Multiple Myeloma | 25 mg/kg | Twice Daily (PO) | 43% | [3] |
| SCID | KMS-12-BM | Multiple Myeloma | 50 mg/kg | Twice Daily (PO) | 71% | [3] |
| SCID | KMS-12-BM | Multiple Myeloma | 75 mg/kg | Twice Daily (PO) | 77% | [3] |
| SCID | KMS-12-BM | Multiple Myeloma | 100 mg/kg | Twice Daily (PO) | 88% | [3] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This compound, like many kinase inhibitors, is likely to be a hydrophobic compound with low aqueous solubility.[4] Therefore, a formulation that enhances solubility and bioavailability is crucial for in vivo studies. The following is a general protocol for preparing a suspension for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Sterile saline (0.9% NaCl) or 0.5% Carboxymethylcellulose (CMC-Na) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration for dosing.
-
Initial Solubilization: In a sterile microcentrifuge tube, add a small volume of DMSO (e.g., 10% of the final volume) to the this compound powder. Vortex or sonicate until the compound is fully dissolved.[5][6]
-
Addition of Solubilizer and Surfactant: Add PEG300/400 (e.g., 40% of the final volume) and Tween-80 (e.g., 5% of the final volume) to the DMSO solution. Vortex thoroughly after each addition to ensure a homogenous mixture.[6]
-
Final Suspension: Gradually add the aqueous component (sterile saline or 0.5% CMC-Na) to the organic mixture while vortexing to bring the formulation to the final volume. This will likely form a fine, homogenous suspension.[6]
-
Pre-dosing Preparation: Before each administration, vortex the suspension thoroughly to ensure uniform distribution of this compound. Prepare the formulation fresh daily.
Note: It is essential to perform a small-scale pilot study to confirm the solubility, stability, and tolerability of this formulation with your specific batch of this compound before commencing large-scale experiments. The final DMSO concentration should be kept as low as possible (ideally ≤10%) to minimize toxicity.[6][7]
Protocol 2: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using a human multiple myeloma cell line, such as MM.1S or KMS-12-BM.
Materials:
-
Human multiple myeloma cells (e.g., MM.1S, KMS-12-BM)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended)
-
Immunocompromised mice (e.g., SCID, NOD/SCID)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Digital calipers
Procedure:
-
Cell Preparation: Culture the myeloma cells in the recommended medium until they reach 70-80% confluency. Harvest the cells by trypsinization, wash them with PBS, and perform a cell count using a hemocytometer and trypan blue to ensure high viability.[8]
-
Cell Suspension: Resuspend the cells in sterile PBS or culture medium at the desired concentration. For many myeloma cell lines, 2 x 10^6 to 5 x 10^6 cells per mouse is a common starting point.[9] If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice to a final volume of 100-200 µL per injection.
-
Implantation: Anesthetize the mice according to your institution's approved protocol. Subcutaneously inject the cell suspension into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Once tumors become palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[8]
-
Treatment Initiation: Begin treatment with this compound when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
Protocol 3: Administration of this compound and Efficacy Evaluation
Materials:
-
Tumor-bearing mice
-
Formulated this compound
-
Vehicle control
-
Oral gavage needles (sterile, appropriate size for mice)
-
Syringes (1 mL)
-
Animal balance
Procedure:
-
Dosing: Weigh each mouse daily to accurately calculate the required dose volume. Administer the formulated this compound or vehicle control orally via gavage at the predetermined dose and schedule (e.g., once or twice daily).[3]
-
Monitoring: Continue to monitor tumor growth by caliper measurements throughout the study. Also, monitor the body weight and overall health of the mice as indicators of toxicity.
-
Pharmacodynamic Analysis (Optional): To confirm target engagement, a separate cohort of tumor-bearing mice can be treated with a single dose of this compound. At various time points post-dose (e.g., 4 hours), tumors can be harvested to analyze the phosphorylation status of downstream targets like BAD by Western blot or immunohistochemistry.[3]
-
Endpoint: At the end of the study (defined by tumor size limits or a set duration), euthanize the mice according to institutional guidelines. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for evaluating this compound in a xenograft mouse model.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A new xenograft model of myeloma bone disease demonstrating the efficacy of human mesenchymal stem cells expressing osteoprotegerin by lentiviral gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
GNE-955: Application Notes and Protocols for Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-955 is a potent and orally bioavailable pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are a family of serine/threonine kinases that are frequently overexpressed in various hematologic malignancies and solid tumors, playing a crucial role in cell survival, proliferation, and apoptosis resistance. By inhibiting all three Pim isoforms, this compound presents a promising therapeutic strategy for cancers dependent on Pim kinase signaling, such as multiple myeloma and acute myeloid leukemia (AML). These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical xenograft models.
Mechanism of Action
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of Pim kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts key signaling pathways that promote cell cycle progression and inhibit apoptosis. A primary downstream effector of Pim kinases is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim kinases inactivates it, promoting cell survival. This compound, by inhibiting Pim kinases, prevents BAD phosphorylation, leading to the induction of apoptosis. Furthermore, Pim kinases are known to modulate the mTOR signaling pathway through phosphorylation of 4E-BP1 and S6 ribosomal protein, impacting protein synthesis and cell growth.
Signaling Pathway
Caption: Pim Kinase Signaling Pathway and Inhibition by this compound.
Data Presentation
While specific in vivo efficacy data for this compound in xenograft models is not extensively available in the public domain, the following tables represent illustrative data based on the preclinical performance of other potent pan-Pim kinase inhibitors in similar hematologic cancer models. These tables are intended to provide a general expectation of the potential efficacy of this compound.
Table 1: Illustrative In Vivo Efficacy of a Pan-Pim Inhibitor in a Multiple Myeloma Xenograft Model
| Treatment Group | Dosing Schedule | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | Daily, Oral | 1250 ± 150 | - |
| This compound (low dose) | 25 mg/kg, Daily, Oral | 750 ± 120 | 40% |
| This compound (high dose) | 50 mg/kg, Daily, Oral | 400 ± 90 | 68% |
| Standard-of-Care | As per protocol | 550 ± 110 | 56% |
Table 2: Illustrative In Vivo Efficacy of a Pan-Pim Inhibitor in an AML Xenograft Model
| Treatment Group | Dosing Schedule | Median Survival (Days) | Increase in Lifespan (% ILS) |
| Vehicle Control | Daily, Oral | 25 | - |
| This compound | 50 mg/kg, Daily, Oral | 40 | 60% |
| Cytarabine | 20 mg/kg, Twice Weekly, IP | 35 | 40% |
| This compound + Cytarabine | Combination | 50 | 100% |
Experimental Protocols
The following protocols provide a detailed methodology for conducting xenograft studies with this compound.
Protocol 1: Subcutaneous Multiple Myeloma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous multiple myeloma xenograft model.
Materials:
-
MM.1S human multiple myeloma cell line
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Calipers
-
Standard animal housing and handling equipment
Experimental Workflow:
Caption: Experimental Workflow for a Subcutaneous Xenograft Study.
Procedure:
-
Cell Preparation: Culture MM.1S cells in appropriate media until they reach the logarithmic growth phase. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Drug Administration: Prepare this compound in the vehicle solution. Administer this compound or vehicle to the respective groups via oral gavage daily.
-
Efficacy Evaluation: Measure tumor volumes and body weights 2-3 times per week.
-
Study Endpoint: The study can be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment. At the endpoint, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-BAD).
Protocol 2: Systemic AML Xenograft Model
Objective: To assess the effect of this compound on survival in a systemic AML xenograft model.
Materials:
-
MOLM-13 human AML cell line (or other suitable AML line)
-
Immunocompromised mice (e.g., NSG mice), 6-8 weeks old
-
This compound
-
Vehicle solution
-
Flow cytometry reagents for human CD45 staining
-
Standard animal housing and handling equipment
Procedure:
-
Cell Preparation: Culture MOLM-13 cells and resuspend in sterile PBS at a concentration of 2.5 x 10⁷ cells/mL.
-
Cell Inoculation: Inject 0.2 mL of the cell suspension (5 x 10⁶ cells) into the tail vein of each mouse.
-
Engraftment Confirmation: At a predetermined time point (e.g., day 14 post-inoculation), collect peripheral blood from a small number of mice to confirm engraftment of human AML cells by flow cytometry for human CD45.
-
Treatment Initiation: Once engraftment is confirmed, randomize the remaining mice into treatment groups and begin daily oral administration of this compound or vehicle.
-
Survival Monitoring: Monitor the mice daily for signs of morbidity (e.g., weight loss, lethargy, hind-limb paralysis).
-
Study Endpoint: The primary endpoint is survival. Record the date of death or euthanasia for each animal. The increase in lifespan (% ILS) can be calculated as: [((Median survival of treated group - Median survival of control group) / Median survival of control group) x 100].
Conclusion
This compound is a potent pan-Pim kinase inhibitor with a clear mechanism of action that supports its investigation in preclinical models of hematologic malignancies. The provided protocols for subcutaneous and systemic xenograft models offer a robust framework for evaluating the in vivo efficacy of this compound. While the presented data is illustrative, it highlights the potential for significant anti-tumor activity. Researchers utilizing this compound should perform dose-response studies to determine the optimal therapeutic window for their specific cancer model.
References
Application Note: Preparation of GNE-955 Stock Solutions for Cellular Assays
References
- 1. apexbt.com [apexbt.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.cn [targetmol.cn]
- 8. molnova.cn [molnova.cn]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for GNE-955 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical rationale and findings for the use of GNE-955, a potent pan-Pim kinase inhibitor, in combination with other targeted cancer therapies. The protocols outlined below are based on established methodologies for evaluating drug synergy and efficacy in preclinical cancer models. While direct and detailed preclinical studies on this compound in combination therapies are not extensively available in the public domain, the following information is synthesized from research on closely related pan-Pim inhibitors and the general principles of combination drug studies in oncology.
Introduction to this compound and Combination Therapy Rationale
This compound is an orally active, potent inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1] Pim kinases are serine/threonine kinases that are frequently overexpressed in various hematological malignancies and solid tumors, where they play a crucial role in cell survival, proliferation, and resistance to apoptosis. Inhibition of Pim kinases is a promising therapeutic strategy.
Preclinical evidence suggests that combining a pan-Pim inhibitor with agents targeting parallel or downstream survival pathways can lead to synergistic anti-tumor effects and overcome potential resistance mechanisms. A particularly strong rationale exists for combining Pim inhibitors with inhibitors of the PI3K/AKT/mTOR pathway, as both pathways are known to converge on several key regulators of cell growth and survival.
Preclinical Combination Study: Pan-Pim Inhibition with a PI3K Inhibitor in Multiple Myeloma
While specific data for this compound combinations is limited, a study on the closely related pan-Pim kinase inhibitor, GNE-652, in combination with the PI3K inhibitor GDC-0941, provides a strong preclinical basis for this therapeutic strategy in multiple myeloma.
Summary of Findings
In a panel of 25 multiple myeloma cell lines, the combination of the pan-Pim inhibitor GNE-652 and the PI3K inhibitor GDC-0941 demonstrated significant synergy. The mean combination index (CI) values were approximately 0.2, indicating a strong synergistic interaction in inhibiting cancer cell proliferation. This synergy was more pronounced with PI3K and AKT inhibitors compared to mTOR-selective inhibitors, suggesting a critical interplay between the Pim and PI3K/AKT signaling axes.
Data Presentation
Table 1: Synergistic Activity of a Pan-Pim Inhibitor (GNE-652) and a PI3K Inhibitor (GDC-0941) in Multiple Myeloma Cell Lines
| Cell Lines | Number of Cell Lines Tested | Combination | Mean Combination Index (CI) | Interpretation |
| Multiple Myeloma | 25 | GNE-652 + GDC-0941 | ~0.2 | Strong Synergy |
Note: This data is for the pan-Pim inhibitor GNE-652, a compound closely related to this compound.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate the combination of this compound with other cancer drugs.
In Vitro Cell Viability and Synergy Assays
This protocol describes how to assess the anti-proliferative effects of this compound in combination with another agent and to determine if the interaction is synergistic, additive, or antagonistic.
Materials:
-
Cancer cell lines of interest (e.g., multiple myeloma cell lines like MM.1S, RPMI-8226)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination drug (e.g., a PI3K inhibitor, stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
-
Combination index analysis software (e.g., CompuSyn)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Drug Preparation and Addition:
-
Prepare serial dilutions of this compound and the combination drug in complete medium.
-
For single-agent dose-response curves, add a range of concentrations of each drug to designated wells.
-
For combination studies, add this compound and the combination drug at a constant ratio (e.g., based on their respective IC50 values) across a range of dilutions.
-
Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each single agent.
-
Use the combination data to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis for Pathway Modulation
This protocol is used to assess the effects of this compound, alone and in combination, on the phosphorylation status of key proteins in the Pim and PI3K/AKT signaling pathways.
Materials:
-
Cancer cell lines
-
This compound and combination drug
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BAD, anti-p-S6, anti-p-4EBP1, anti-p-AKT, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound, the combination drug, or the combination for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Visualizations
Signaling Pathway Diagram
Caption: Synergistic inhibition of the Pim and PI3K/AKT pathways by this compound and a PI3K inhibitor.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound in combination therapy.
References
Application Notes and Protocols for Measuring GNE-955 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNE-955 is a potent and orally bioavailable pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, targeting PIM-1, PIM-2, and PIM-3.[1][2][3][4] These serine/threonine kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in various hematological malignancies and solid tumors, including multiple myeloma and leukemia.[5] this compound demonstrates high affinity for all three PIM kinase isoforms, making it a valuable tool for investigating the therapeutic potential of PIM kinase inhibition.[1][2][3][4]
These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound, focusing on its anti-proliferative and target engagement effects in the context of multiple myeloma.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Ki (nM) |
| PIM-1 | 0.018[1][2] |
| PIM-2 | 0.11[1][2] |
| PIM-3 | 0.08[1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (µM) | Treatment Duration |
| MM.1S (Multiple Myeloma) | Proliferation | Cell Viability | 0.5[1][5] | 72 hours[1] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol details the measurement of the anti-proliferative effects of this compound on the MM.1S multiple myeloma cell line using a standard luminescence-based cell viability assay.
Materials:
-
MM.1S cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Culture: Culture MM.1S cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.1%.
-
Cell Seeding: Seed MM.1S cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Treatment: After 24 hours, add 100 µL of the this compound serial dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of PIM Kinase Signaling
This protocol describes the detection of changes in the phosphorylation status of downstream targets of PIM kinases in MM.1S cells following treatment with this compound.
Materials:
-
MM.1S cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed MM.1S cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.1, 0.5, 2 µM) for 2-4 hours. Include a vehicle control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Normalize all values to the loading control (β-actin).
-
Compare the levels of phosphorylated proteins in this compound-treated samples to the vehicle control.
-
In Vivo Efficacy in a Multiple Myeloma Xenograft Model
This protocol outlines a subcutaneous xenograft model using MM.1S cells to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or SCID-beige)
-
MM.1S cell line
-
Matrigel
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose, 0.2% Tween 80)
-
Calipers
-
Anesthesia
Protocol:
-
Xenograft Implantation:
-
Harvest MM.1S cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 20 x 106 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 106 cells) into the flank of each mouse.[8]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2).
-
When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare the this compound formulation in the vehicle.
-
Administer this compound orally (e.g., via gavage) at predetermined dose levels (e.g., 25, 50, 100 mg/kg) once or twice daily.
-
Administer the vehicle alone to the control group.
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals daily.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study (or at specific time points post-dose), euthanize a subset of mice.
-
Excise tumors, snap-freeze in liquid nitrogen, or fix in formalin for subsequent analysis.
-
Prepare tumor lysates and perform Western blot analysis for p-BAD, p-S6, and p-4EBP1 as described in Protocol 2 to assess target engagement.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effects.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound | CAS#:1527523-39-2 | Chemsrc [chemsrc.com]
- 4. This compound|1527523-39-2|COA [dcchemicals.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-4E-BP1 (Thr37/46) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
Application Notes: GNE-955 Inhibition of BAD Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-955 is a potent, orally active pan-Pim kinase inhibitor with high affinity for Pim-1, Pim-2, and Pim-3 isoforms.[1][2] Pim kinases are a family of serine/threonine kinases that are downstream effectors of various signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial in regulating cell cycle progression, proliferation, and survival.[3][4][5] Dysregulation of the PI3K/AKT/mTOR pathway is a common feature in many human cancers.[6]
One of the key downstream targets of Pim kinases is the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[7] Phosphorylation of BAD on specific serine residues, such as Ser112 and Ser136, inhibits its pro-apoptotic function by promoting its sequestration by 14-3-3 proteins, thereby preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][8][9] this compound has been shown to inhibit the phosphorylation of BAD at serine 112 (p-BAD Ser112).[1][2] This application note provides a detailed protocol for utilizing Western blotting to detect the inhibition of BAD phosphorylation at Ser136 by this compound in a cellular context.
This compound Signaling Pathway
The following diagram illustrates the signaling pathway involving Pim kinases and the phosphorylation of BAD. This compound acts as an inhibitor of Pim kinases, thereby preventing the phosphorylation of BAD and promoting apoptosis.
Caption: this compound inhibits Pim kinases, preventing BAD phosphorylation and promoting apoptosis.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on cell proliferation and BAD phosphorylation.
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation) | MM.1S | 0.5 µM (72h treatment) | [2] |
| Inhibition of p-BAD (Ser112) | MM.1S | 0.156 - 5 µM | [1][2] |
Western Blot Protocol for p-BAD (Ser136)
This protocol provides a detailed methodology for detecting the phosphorylation status of BAD at Ser136 in response to this compound treatment.
Experimental Workflow
Caption: Workflow for Western blot analysis of p-BAD (Ser136).
Materials and Reagents
-
Cell Line: A suitable cell line with detectable levels of p-BAD (e.g., 293 cells, MM.1S).
-
This compound: Prepare stock solutions in DMSO.
-
Primary Antibodies:
-
Rabbit anti-phospho-BAD (Ser136) antibody.
-
Rabbit anti-total BAD antibody.
-
Mouse or Rabbit anti-β-actin or GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Buffers and Reagents:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
Tris-Glycine SDS-PAGE gels.
-
Running buffer (Tris-Glycine-SDS).
-
Transfer buffer (Tris-Glycine-Methanol).
-
PVDF membrane.
-
Blocking buffer (5% w/v non-fat dry milk or BSA in TBST).
-
Tris-buffered saline with Tween-20 (TBST).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) for a specified duration (e.g., 6 or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]
-
Load samples onto a Tris-Glycine SDS-PAGE gel and run at a constant voltage.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[11]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-BAD (Ser136) diluted in blocking buffer overnight at 4°C with gentle shaking.[8][11]
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.[10]
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for protein loading, the membrane can be stripped and re-probed for total BAD and a loading control like β-actin.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly and repeat the blocking and antibody incubation steps with antibodies for total BAD and then the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-BAD signal to the total BAD signal, and subsequently to the loading control signal.
-
Compare the normalized p-BAD levels in this compound treated samples to the vehicle control to determine the extent of inhibition.
-
Conclusion
This application note provides a comprehensive framework for investigating the inhibitory effect of this compound on BAD phosphorylation using Western blotting. The provided protocol, along with the signaling pathway and quantitative data, offers researchers a solid foundation for their studies on Pim kinase inhibition and its downstream effects on apoptosis pathways. Optimization of specific conditions may be necessary depending on the cell line and experimental setup.
References
- 1. targetmol.cn [targetmol.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-Bad (Ser136) Antibody (#9295) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-Bad (Ser136) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following GNE-955 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-955 is a potent and orally active pan-Pim kinase inhibitor with high affinity for Pim-1, Pim-2, and Pim-3.[1][2] Pim kinases are a family of serine/threonine kinases that are overexpressed in various hematologic malignancies and solid tumors, playing a crucial role in cell survival, proliferation, and apoptosis.[2][3] Inhibition of Pim kinases by this compound has been shown to suppress the phosphorylation of downstream targets such as BAD, S6, and 4EBP1, leading to anti-proliferative effects in cancer cells.[1][2]
Flow cytometry is a powerful and high-throughput technique that allows for the rapid multi-parametric analysis of single cells. It is an indispensable tool for elucidating the cellular response to therapeutic agents like this compound. This document provides detailed protocols for assessing the effects of this compound on cell cycle progression, apoptosis, and cell proliferation using flow cytometry.
Data Presentation
The following tables present hypothetical yet plausible data representing the effects of this compound on a multiple myeloma cell line (e.g., MM.1S). These tables are intended to serve as a guide for data representation and interpretation.
Table 1: Effect of this compound on Cell Cycle Distribution
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle Control) | 45.2 ± 2.5 | 35.1 ± 1.8 | 19.7 ± 1.2 |
| 0.1 | 55.8 ± 3.1 | 28.5 ± 2.0 | 15.7 ± 1.5 |
| 0.5 | 68.3 ± 4.2 | 18.2 ± 1.9 | 13.5 ± 1.3 |
| 1.0 | 75.1 ± 3.8 | 12.5 ± 1.5 | 12.4 ± 1.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound
| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle Control) | 92.3 ± 1.5 | 3.5 ± 0.8 | 4.2 ± 0.7 |
| 0.1 | 85.1 ± 2.1 | 8.2 ± 1.1 | 6.7 ± 0.9 |
| 0.5 | 65.7 ± 3.5 | 20.5 ± 2.5 | 13.8 ± 1.8 |
| 1.0 | 48.2 ± 4.1 | 35.3 ± 3.2 | 16.5 ± 2.0 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 3: Inhibition of Cell Proliferation by this compound
| This compound Concentration (µM) | % Proliferating Cells (EdU+) |
| 0 (Vehicle Control) | 38.4 ± 2.9 |
| 0.1 | 25.1 ± 2.2 |
| 0.5 | 15.8 ± 1.7 |
| 1.0 | 8.2 ± 1.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols for CRISPR Screening with GNE-955
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-955 is a potent and orally active pan-inhibitor of the PIM kinase family, targeting PIM1, PIM2, and PIM3 with high affinity.[1][2] PIM kinases are serine/threonine kinases that are frequently overexpressed in a variety of hematological malignancies and solid tumors, where they play a crucial role in cell survival, proliferation, and resistance to apoptosis.[1] this compound exerts its effects by inhibiting the phosphorylation of downstream targets of PIM kinases, including BAD, S6, and 4EBP1.[1][2]
The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, enabling the systematic identification of genes that modulate cellular responses to therapeutic agents. A CRISPR-based genetic screen in combination with this compound can be a powerful tool to uncover synthetic lethal interactions, identify mechanisms of drug resistance, and discover novel combination therapy strategies.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in CRISPR-Cas9 knockout screens to identify genetic modifiers of sensitivity to PIM kinase inhibition.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Parameter | Value (nM) |
| PIM1 | Ki | 0.018[2] |
| PIM2 | Ki | 0.11[2] |
| PIM3 | Ki | 0.08[2] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) |
| MM.1S | Multiple Myeloma | IC50 | 0.5[1][2] |
Table 3: Representative Data from a Hypothetical CRISPR Screen with this compound
| Gene | Log2 Fold Change (this compound vs. DMSO) | p-value | Phenotype |
| GENE A | -3.5 | < 0.001 | Sensitizes |
| GENE B | -2.8 | < 0.001 | Sensitizes |
| GENE C | 3.1 | < 0.001 | Resistant |
| GENE D | 2.5 | < 0.001 | Resistant |
Signaling Pathway
Caption: The PIM Kinase Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for CRISPR Screening
Objective: To determine the sub-lethal concentration of this compound that provides a sufficient window for identifying sensitizing and resistance genes in a CRISPR screen.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, MV-4-11 for AML; MM.1S for multiple myeloma)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the assay (typically 72-96 hours).
-
This compound Titration: Prepare a serial dilution of this compound in complete culture medium. A typical starting range would be from 10 µM down to 1 nM. Include a DMSO vehicle control.
-
Treatment: Add the this compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for a period that is relevant to the planned CRISPR screen (e.g., 7-14 days, with media and drug changes as needed).
-
Viability Assessment: At the end of the incubation period, measure cell viability using a suitable assay.
-
Data Analysis: Plot the cell viability against the this compound concentration and determine the IC20-IC30 value. This concentration range is often a good starting point for a CRISPR screen, as it inhibits cell growth without causing excessive cell death, allowing for the identification of both sensitizing and resistance mutations.
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen with this compound
Objective: To identify genes that, when knocked out, confer sensitivity or resistance to this compound.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library (e.g., whole-genome or focused on a specific gene family)
-
Lentivirus packaging plasmids
-
HEK293T cells for virus production
-
Polybrene
-
Puromycin or other selection antibiotic
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production: Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells with the sgRNA library plasmid and packaging plasmids.
-
Transduction: Transduce the Cas9-expressing cancer cell line with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library representation of at least 500x.
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Establishment of Baseline Population: Collect a sample of the cell population after selection to serve as the baseline (T0) for sgRNA representation.
-
This compound Treatment: Split the remaining cell population into two groups: one treated with the predetermined sub-lethal concentration of this compound and another treated with DMSO as a vehicle control.
-
Cell Culture and Maintenance: Culture the cells for 14-21 days, passaging as necessary and maintaining the library representation. Replenish the medium with fresh this compound or DMSO at each passage.
-
Genomic DNA Extraction: At the end of the screen, harvest the cells from both the this compound and DMSO-treated populations and extract genomic DNA.
-
sgRNA Library Amplification and Sequencing: Amplify the sgRNA-containing regions from the genomic DNA by PCR and prepare the libraries for next-generation sequencing.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Normalize the read counts.
-
Calculate the log2 fold change in sgRNA abundance in the this compound-treated population compared to the DMSO-treated population.
-
Use statistical methods (e.g., MAGeCK) to identify significantly enriched (resistance hits) or depleted (sensitizer hits) sgRNAs and genes.
-
Experimental Workflow
Caption: A generalized workflow for a pooled CRISPR-Cas9 knockout screen with this compound.
References
GNE-955: Application Notes and Protocols for Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-955 is a potent and orally active pan-Pim kinase inhibitor. The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are key regulators of cell proliferation, survival, and apoptosis.[] Overexpression of Pim kinases is implicated in various hematologic malignancies and solid tumors, making them attractive therapeutic targets.[2][3] this compound exhibits high affinity for all three Pim kinase isoforms, making it a valuable tool for studying Pim kinase biology and for preclinical drug development.[2][3][4]
These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase activity assays to characterize its inhibitory potential and cellular effects.
Mechanism of Action
Pim kinases are downstream effectors of the JAK/STAT signaling pathway and other cytokine receptor pathways.[][5] They phosphorylate a range of downstream targets involved in cell cycle progression and apoptosis, including BAD, S6 ribosomal protein, and 4E-BP1.[3][4] this compound exerts its inhibitory effect by binding to the ATP-binding pocket of the Pim kinases, thereby preventing the phosphorylation of their substrates.
Data Presentation
Quantitative Inhibitory Activity of this compound
| Target | Assay Type | Value (nM) | Notes |
| Pim-1 | Ki | 0.018 | Biochemical assay measuring the inhibition constant.[4] |
| Pim-2 | Ki | 0.11 | Biochemical assay measuring the inhibition constant.[4] |
| Pim-3 | Ki | 0.08 | Biochemical assay measuring the inhibition constant.[4] |
| MM.1S cells | IC50 | 500 | Cell-based antiproliferation assay (72-hour treatment).[3][4] |
Signaling Pathway
The following diagram illustrates the simplified Pim kinase signaling pathway and the point of inhibition by this compound.
Caption: Pim Kinase Signaling Pathway and this compound Inhibition.
Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo™ Format)
This protocol describes the determination of the in vitro potency of this compound against recombinant Pim kinases by measuring the amount of ADP produced in the kinase reaction.
Experimental Workflow:
Caption: Workflow for a Biochemical Kinase Assay.
Materials:
-
This compound
-
Recombinant Pim-1, Pim-2, or Pim-3 kinase
-
Kinase substrate (e.g., S6K substrate peptide)
-
ATP
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[3][6]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Kinase Buffer with a final DMSO concentration not exceeding 1%.
-
Reagent Preparation:
-
Dilute the Pim kinase to the desired concentration (previously determined by enzyme titration) in Kinase Buffer.
-
Prepare a substrate/ATP mixture in Kinase Buffer. The final concentrations will depend on the specific kinase and substrate but are typically in the micromolar range.
-
-
Reaction Setup (in a 384-well plate):
-
Add 1 µL of the this compound dilution or DMSO (for control) to each well.
-
Add 2 µL of the diluted Pim kinase solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[3][6]
-
Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[3][6]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[3][6]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (CellTiter-Glo® Format)
This protocol measures the effect of this compound on the proliferation of cancer cell lines (e.g., multiple myeloma MM.1S cells) by quantifying the amount of ATP, which is indicative of the number of metabolically active cells.[7]
Experimental Workflow:
Caption: Workflow for a Cell-Based Proliferation Assay.
Materials:
-
This compound
-
MM.1S cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Cell Seeding: Seed the MM.1S cells into a 96-well plate at a predetermined optimal density and allow them to attach or acclimate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Cell Lysis and ATP Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and calculate the IC50 value for cell proliferation inhibition.
Western Blotting for Phosphorylated Downstream Targets
This protocol is used to assess the effect of this compound on the Pim kinase signaling pathway in cells by measuring the phosphorylation status of its downstream substrates.
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of BAD (Ser112), S6 (Ser235/236, Ser240/244), and 4E-BP1 (Ser65), as well as antibodies for the total proteins as loading controls.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in phosphorylation of the target proteins upon treatment with this compound.
References
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. A preclinical assay for chemosensitivity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GNE-955 Concentration for IC50 Determination
Welcome to the technical support center for GNE-955, a potent pan-Pim kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for determining the half-maximal inhibitory concentration (IC50) of this compound and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active pan-Pim kinase inhibitor, targeting all three isoforms of the Pim serine/threonine kinase family: Pim-1, Pim-2, and Pim-3.[1][2] Pim kinases are key regulators of cell survival, proliferation, and apoptosis. By inhibiting these kinases, this compound disrupts downstream signaling pathways, leading to the suppression of phosphorylation of key substrates such as BAD, S6, and 4EBP1.[2][3][4] This ultimately results in cell cycle arrest and induction of apoptosis in cancer cells where Pim kinases are overexpressed.
Q2: In which cancer cell lines has the efficacy of this compound been evaluated?
A2: this compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly in hematological malignancies. The most frequently cited example is the human multiple myeloma cell line MM.1S, where this compound exhibits an IC50 of 0.5 µM.[2][3][4] Further research is ongoing to characterize its efficacy across a broader spectrum of both hematological and solid tumors.
Q3: What are the expected downstream effects of this compound treatment that can be monitored to confirm its mechanism of action?
A3: To confirm that this compound is acting through the intended Pim kinase pathway in your experimental system, you can monitor the phosphorylation status of key downstream substrates. A significant decrease in the phosphorylation of the following proteins, without a change in their total protein levels, is indicative of on-target activity:
Western blotting is the recommended method for assessing these changes.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Ki | Cell Line | Reference |
| Pim-1 | Kinase Assay | Ki = 0.018 nM | - | [3][4] |
| Pim-2 | Kinase Assay | Ki = 0.11 nM | - | [3][4] |
| Pim-3 | Kinase Assay | Ki = 0.08 nM | - | [3][4] |
| Proliferation | Cell Viability | IC50 = 0.5 µM | MM.1S | [2][3][4] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Cell Viability Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell growth in an adherent cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Count cells and adjust the concentration to the desired seeding density (e.g., 5 x 10³ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol describes how to assess the phosphorylation status of this compound downstream targets.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
DMSO
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (p-BAD, total BAD, p-S6, total S6, p-4EBP1, total 4EBP1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Treat cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Mandatory Visualizations
References
GNE-955 Technical Support Center: Ensuring Experimental Integrity
Welcome to the GNE-955 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and efficacy of this compound throughout your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, helping you to identify and resolve potential degradation problems.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound in cellular assays. | Degradation of this compound in stock solutions or experimental media. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Aliquot and store at -20°C for long-term use to minimize freeze-thaw cycles. For cellular assays, add this compound to the media immediately before treating the cells. |
| Variability in results between experimental replicates. | Inconsistent handling or storage of this compound solutions. | Ensure all experimental aliquots are handled identically. Avoid prolonged exposure of solutions to ambient temperature and light. Use a consistent solvent and concentration for all experiments. |
| Loss of this compound potency over time in stored solutions. | Improper storage conditions leading to chemical instability. | While specific long-term stability data for this compound solutions is not publicly available, for similar kinase inhibitors, stock solutions in DMSO are often stable for up to 3 months when stored at -20°C.[1] It is recommended to perform periodic quality control checks on stored solutions. |
| Precipitation of this compound in aqueous media. | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous media is compatible with your experimental system and sufficient to maintain this compound solubility. If precipitation occurs, consider optimizing the solvent concentration or using a different formulation approach, though this may require extensive validation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
While a specific Certificate of Analysis with storage instructions was not found in the public domain, general best practices for similar chemical compounds suggest storing the solid powder in a tightly sealed container at -20°C, protected from light and moisture.
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution of this compound in a dry, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C. Based on information for other PIM kinase inhibitors, DMSO stock solutions may be stable for up to three months under these conditions.[1]
Q3: What are the likely degradation pathways for this compound?
This compound was specifically designed to have optimized bioavailability and to overcome the extensive intestinal metabolism observed with its predecessors.[2][3] This suggests that a primary route of degradation, particularly in vivo, is enzymatic metabolism. While specific chemical degradation pathways have not been detailed in the available literature, molecules of this class can be susceptible to hydrolysis, oxidation, and photolysis under certain conditions.
Q4: How can I test the stability of this compound in my experimental setup?
A forced degradation study can provide insights into the stability of this compound under your specific experimental conditions. This involves subjecting the compound to more extreme conditions than it would typically encounter to accelerate degradation. The general principles of such a study are outlined in the experimental protocols section below.
Experimental Protocols
General Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol provides a framework for investigating the stability of this compound under various stress conditions. The goal is to identify potential degradation products and determine the compound's stability profile.[4][5]
1. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the this compound stock solution in 0.1 N HCl to a final concentration of 100 µM. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute the this compound stock solution in 0.1 N NaOH to a final concentration of 100 µM. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the this compound stock solution in a solution of 3% hydrogen peroxide to a final concentration of 100 µM. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the this compound stock solution at 60°C for 24 hours.
-
Photodegradation: Expose a thin layer of this compound stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours at room temperature. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
Following the stress period, neutralize the acidic and basic samples.
-
Analyze all samples and a non-stressed control sample by High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS).
-
Compare the chromatograms of the stressed samples to the control to identify any new peaks (potential degradation products) and any decrease in the peak area of the parent this compound compound.
4. Data Interpretation:
-
The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to the control sample.
-
The presence of new peaks indicates the formation of degradation products. Further characterization of these products can be performed using mass spectrometry.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits PIM kinases, affecting downstream targets like BAD, S6, and 4E-BP1 to regulate apoptosis and cell proliferation.[6]
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability through forced degradation studies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
GNE-955 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for GNE-955, a potent, orally active pan-Pim kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and to offer troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, which includes PIM1, PIM2, and PIM3.[1][2] These are serine/threonine kinases that are frequently overexpressed in various cancers, including multiple myeloma and leukemia.[1][2]
Q2: What is the known selectivity of this compound?
A2: this compound is a highly selective inhibitor. In a kinase panel screen of 70 kinases, this compound only demonstrated significant inhibition (>80% at 0.1 µM) against three non-PIM kinases.[1][2]
Q3: What are the known off-target kinases for this compound?
A3: Based on the primary publication, the three off-target kinases that were inhibited by more than 80% at a concentration of 0.1 µM are not explicitly named in the publicly available abstracts. For detailed information, it is recommended to consult the full publication: Wang X, et al. J Med Chem. 2017 May 25;60(10):4458-4473.
Q4: What are the downstream cellular effects of this compound?
A4: this compound has been shown to inhibit the phosphorylation of downstream targets of PIM kinases, including BAD (at Ser112), S6 ribosomal protein (at Ser235/236 and Ser240/244), and 4EBP1 (at Ser65).[1] This leads to the inhibition of cell proliferation, as demonstrated in MM.1S multiple myeloma cells with an IC50 of 0.5 µM.[1]
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed in Cells Treated with this compound
If you observe a cellular phenotype that is not consistent with the known on-target effects of PIM kinase inhibition, it is possible that an off-target effect is at play.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Before investigating off-target effects, it is crucial to confirm that this compound is engaging its intended PIM kinase targets in your experimental system.
-
Recommended Experiment: Perform a Western blot to analyze the phosphorylation status of known PIM kinase substrates, such as p-BAD (S112), p-S6 (S235/236, S240/244), and p-4EBP1 (S65). A dose-dependent decrease in the phosphorylation of these substrates upon this compound treatment would indicate on-target activity.
-
-
Evaluate Potential Off-Target Kinase Involvement: If on-target engagement is confirmed and the unexpected phenotype persists, consider the possibility of off-target kinase inhibition.
-
Recommended Action: Review the full kinase profiling data from the primary publication (Wang X, et al. J Med Chem. 2017) to identify the three known off-target kinases. Investigate the known cellular functions of these kinases to determine if their inhibition could explain the observed phenotype.
-
-
Orthogonal Approach: To further confirm if the phenotype is due to PIM kinase inhibition or an off-target effect, use a structurally and mechanistically different PIM kinase inhibitor as a control.
-
Recommended Experiment: Treat your cells with an alternative, well-characterized PIM kinase inhibitor. If the unexpected phenotype is not replicated with the alternative inhibitor, it is more likely to be a this compound-specific off-target effect.
-
Issue 2: Discrepancy in Cellular Potency (IC50) Compared to Published Data
If the IC50 value for this compound in your cell line is significantly different from the published value of 0.5 µM in MM.1S cells, several factors could be contributing.
Troubleshooting Steps:
-
Cell Line Specificity: The expression levels and dependence on PIM kinases can vary significantly between different cell lines.
-
Recommended Experiment: Determine the relative expression levels of PIM1, PIM2, and PIM3 in your cell line of interest using qPCR or Western blot. Higher expression levels may correlate with increased sensitivity to this compound.
-
-
Experimental Conditions: Variations in experimental parameters can influence the apparent potency of a compound.
-
Checklist:
-
Cell density: Ensure consistent cell seeding density across experiments.
-
Assay duration: The published IC50 was determined after 72 hours of treatment.[3]
-
Reagent quality: Verify the integrity and concentration of your this compound stock solution.
-
Assay method: The published data used the CellTiter-Glo® Luminescent Cell Viability Assay.[3] Using a different assay (e.g., MTT, crystal violet) may yield different IC50 values.
-
-
-
Compound Stability and Solubility: Poor solubility or degradation of this compound in your culture medium can lead to reduced efficacy.
-
Recommended Action: Prepare fresh dilutions of this compound for each experiment from a DMSO stock. Ensure the final DMSO concentration in the culture medium is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Data Summary
Table 1: On-Target and Off-Target Activity of this compound
| Target | Activity Type | Value | Reference |
| PIM1 | Ki | 0.018 nM | [3] |
| PIM2 | Ki | 0.11 nM | [3] |
| PIM3 | Ki | 0.08 nM | [3] |
| Off-Target Kinase 1 | % Inhibition @ 0.1 µM | >80% | [1][2] |
| Off-Target Kinase 2 | % Inhibition @ 0.1 µM | >80% | [1][2] |
| Off-Target Kinase 3* | % Inhibition @ 0.1 µM | >80% | [1][2] |
| MM.1S Cells | IC50 | 0.5 µM | [1] |
* The specific names of the off-target kinases are not provided in the publicly available literature and require access to the full text of Wang X, et al. J Med Chem. 2017.
Experimental Protocols
Kinase Selectivity Profiling (General Methodology)
To assess the selectivity of this compound, a kinase panel screen is performed. This typically involves a competition binding assay or an enzymatic activity assay against a broad panel of purified kinases.
-
Compound Preparation: this compound is serially diluted to the desired screening concentration (e.g., 0.1 µM).
-
Assay Plate Preparation: Kinases, a suitable substrate (e.g., a peptide or protein), and ATP are added to the wells of a microtiter plate.
-
Incubation: this compound is added to the assay plate and incubated to allow for binding to the kinases.
-
Detection: The kinase activity is measured. In a common format, a labeled antibody that recognizes the phosphorylated substrate is used, and the signal is detected using a plate reader.
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the signal in the presence of this compound to a control (e.g., DMSO).
Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Lyse the cells by shaking the plate for a few minutes and then incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Western Blot for PIM Signaling
This technique is used to detect changes in the phosphorylation state of PIM kinase substrates.
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-BAD S112) and a primary antibody for the total protein as a loading control.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Caption: PIM Kinase Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Unexpected this compound Effects.
References
Technical Support Center: Troubleshooting GNE-955 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting resistance to the pan-Pim kinase inhibitor, GNE-955, in cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of all three Pim kinase isoforms: Pim-1, Pim-2, and Pim-3.[1][2] Pim kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a variety of downstream substrates. This compound binds to the ATP-binding pocket of the Pim kinases, preventing the phosphorylation of key downstream targets such as BAD, S6 ribosomal protein, and 4E-BP1, thereby inhibiting cell growth and survival.[1]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented in the scientific literature, based on studies with other Pim kinase inhibitors, several potential mechanisms could be at play:
-
Upregulation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the Pim kinase pathway by upregulating alternative survival pathways. The most common bypass pathways include the PI3K/AKT/mTOR and the NF-κB signaling cascades.[3][4] Activation of these pathways can promote cell survival and proliferation independently of Pim kinase activity.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can lead to increased efflux of the drug from the cell, thereby reducing its intracellular concentration and efficacy.[5]
-
Alterations in the Target Protein: Although less common for this class of inhibitors, mutations in the Pim kinase genes could potentially alter the drug-binding site, reducing the affinity of this compound for its target.
-
Increased PIM Protein Expression: A compensatory increase in the expression levels of the Pim kinases themselves could potentially overcome the inhibitory effects of this compound.
-
Enhanced Redox Adaptation: Pim kinases are involved in regulating cellular redox homeostasis.[3][4][6] Cells may adapt to Pim kinase inhibition by upregulating antioxidant responses, for example, through the NRF2 pathway, to mitigate the cytotoxic effects of increased reactive oxygen species (ROS).[3][4][6]
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase (typically 3-fold or higher) in the IC50 value is a strong indicator of acquired resistance.[7]
Q4: I've confirmed resistance. What are the next steps to investigate the underlying mechanism?
Once resistance is confirmed, a series of experiments can be performed to elucidate the mechanism:
-
Western Blot Analysis: Profile the key signaling pathways.
-
Pim Kinase Pathway: Assess the phosphorylation status of downstream targets of Pim kinases (e.g., p-BAD, p-S6, p-4E-BP1) in the presence and absence of this compound in both sensitive and resistant cells. A lack of inhibition of phosphorylation in the resistant line would confirm functional resistance.
-
Bypass Pathways: Examine the activation status of key proteins in the PI3K/AKT/mTOR (e.g., p-AKT, p-mTOR) and NF-κB (e.g., p-IκBα, nuclear NF-κB) pathways. Increased basal activation or sustained activation in the presence of this compound in resistant cells would suggest the involvement of these bypass pathways.
-
-
Gene and Protein Expression Analysis:
-
ABC Transporters: Use qPCR or western blotting to check for the upregulation of ABC transporters like MDR1 in the resistant cell line.
-
Pim Kinases: Assess the expression levels of Pim-1, Pim-2, and Pim-3 to see if they are elevated in the resistant line.
-
-
Sequencing: Sequence the kinase domains of Pim-1, Pim-2, and Pim-3 in the resistant cell line to identify any potential mutations that could affect drug binding.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. This data can be used as a baseline for comparison when evaluating potential resistance.
| Parameter | Value | Cell Line/System | Reference |
| Ki (Pim-1) | 0.018 nM | Biochemical Assay | [1] |
| Ki (Pim-2) | 0.11 nM | Biochemical Assay | [1] |
| Ki (Pim-3) | 0.08 nM | Biochemical Assay | [1] |
| IC50 | 0.5 µM | MM.1S (Multiple Myeloma) | [1] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cell lines by continuous exposure to increasing concentrations of the inhibitor.[7][8]
-
Determine the initial IC50: First, determine the IC50 of this compound in the parental cell line using a cell viability assay (see Protocol 2).
-
Initial Treatment: Culture the parental cells in the presence of this compound at a concentration equal to the IC20-IC30 (the concentration that inhibits 20-30% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Maintenance and Characterization: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50). At this point, the resistant cell line should be characterized.
-
Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed from the resistant pool.
Protocol 2: Cell Viability Assay for IC50 Determination (MTT Assay)
This protocol outlines the steps for performing a colorimetric MTT assay to determine the IC50 of this compound.[9][10][11]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.[12]
Protocol 3: Western Blotting for Phosphorylated Proteins
This protocol provides guidelines for performing western blotting to detect changes in protein phosphorylation.[13][14][15][16]
-
Sample Preparation:
-
Treat sensitive and resistant cells with this compound at various concentrations and for different durations.
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[13]
-
Incubate the membrane with primary antibodies against the total and phosphorylated forms of your target proteins (e.g., Pim-1, AKT, S6, 4E-BP1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
GNE-955 Technical Support Center: Troubleshooting Experimental Variability and Controls
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments involving the pan-Pim kinase inhibitor, GNE-955. This guide, presented in a question-and-answer format, directly addresses specific issues related to experimental variability and the implementation of appropriate controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor that targets all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2] As a pan-Pim inhibitor, it functions by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates involved in cell survival and proliferation.[3]
Q2: What are the key downstream targets of Pim kinases that can be used to verify this compound activity in cells?
A2: Inhibition of Pim kinase activity by this compound leads to a reduction in the phosphorylation of several key downstream proteins. Commonly assessed markers to confirm the biological activity of this compound include the phosphorylation status of BAD (at Ser112), S6 ribosomal protein (at Ser235/236 and Ser240/244), and 4E-BP1 (at Ser65).[2][4] It is important to note that this compound treatment should not affect the total protein levels of BAD, S6, or 4E-BP1.[4]
Q3: What is a typical effective concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific endpoint being measured. For inhibiting the proliferation of MM.1S multiple myeloma cells, the IC50 has been reported to be 0.5 µM after a 72-hour treatment.[4] Inhibition of downstream substrate phosphorylation has been observed in the range of 0.156 µM to 5 µM.[2][4] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental system.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to use anhydrous DMSO to minimize compound degradation.[5] Stock solutions should be stored in small aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles, which can reduce the stability of the compound.[5] While many compounds are stable in DMSO for extended periods, it is best practice to prepare fresh dilutions for each experiment from a frozen aliquot.[5]
Q5: Are there known off-target effects of this compound or other pan-Pim kinase inhibitors?
A5: While this compound is a potent Pim kinase inhibitor, like many kinase inhibitors, it may exhibit off-target activities, especially at higher concentrations.[6][7] Some Pim kinase inhibitors have been shown to interact with other kinases.[8][9] It is important to consider potential off-target effects when interpreting experimental results. Using the lowest effective concentration and including appropriate controls can help mitigate and interpret these effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a quick reference for its in vitro activity.
Table 1: this compound Kinase Inhibitory Activity
| Target | Kᵢ (nM) |
| Pim-1 | 0.018 |
| Pim-2 | 0.11 |
| Pim-3 | 0.08 |
| (Data sourced from MedchemExpress)[4] |
Table 2: this compound Cellular Activity
| Cell Line | Assay | IC₅₀ (µM) | Treatment Duration |
| MM.1S | Cell Proliferation | 0.5 | 72 hours |
| (Data sourced from MedchemExpress)[4] |
Signaling Pathway and Experimental Workflow Diagrams
Pim Kinase Signaling Pathway
The following diagram illustrates the central role of Pim kinases in cell survival and proliferation pathways and the point of intervention for this compound.
Caption: this compound inhibits Pim kinases, affecting downstream cell survival and proliferation pathways.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical workflow for evaluating the cellular effects of this compound.
Caption: A generalized workflow for studying the effects of this compound on cultured cells.
Troubleshooting Guide
Problem 1: High variability in cell-based assay results.
| Potential Cause | Suggested Solution |
| Inconsistent cell seeding density | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding plates and visually inspect plates for even cell distribution. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain a humidified environment and reduce evaporation from the inner wells. |
| Variability in this compound concentration | Prepare a master stock solution of this compound and make fresh serial dilutions for each experiment. Ensure thorough mixing of the compound in the media before adding to the cells. |
| Cell line instability | Use cells with a low passage number and regularly check for mycoplasma contamination. Ensure consistent cell culture conditions (media, serum, temperature, CO₂). |
Problem 2: this compound shows no effect on the phosphorylation of downstream targets (e.g., pBAD, pS6).
| Potential Cause | Suggested Solution |
| Insufficient intracellular concentration | Increase the concentration of this compound and/or the incubation time. Verify that the compound is cell-permeable in your cell line, although it is reported to have good cellular activity.[2] |
| Low Pim kinase expression or activity | Confirm the expression of Pim kinases in your cell line using Western blot or qPCR. Some cell lines may not have constitutively active Pim signaling. |
| Incorrect antibody or detection method | Ensure that the antibodies for phosphorylated proteins are validated and used at the recommended dilution. Include positive and negative controls for the Western blot (e.g., cells treated with a known activator of the pathway or a different Pim inhibitor). |
| Degradation of this compound | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. |
Problem 3: Unexpected cytotoxicity at low concentrations of this compound.
| Potential Cause | Suggested Solution |
| Off-target toxicity | Perform a dose-response curve to determine the toxicity profile in your specific cell line. If possible, use a structurally unrelated Pim kinase inhibitor as a control to see if the toxicity is target-specific. Consider performing a kinase panel screen to identify potential off-targets at the concentrations used. |
| Solvent (DMSO) toxicity | Ensure the final concentration of DMSO in the cell culture media is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. |
| Cell line sensitivity | Some cell lines may be particularly sensitive to the inhibition of Pim kinase or have off-targets that are critical for their survival. Test this compound in a panel of cell lines to assess its differential effects. |
Experimental Protocols
1. Cell Proliferation Assay (Based on CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a density predetermined to ensure logarithmic growth throughout the experiment. Allow cells to adhere overnight if applicable.
-
Compound Preparation: Prepare a 2X stock of this compound and vehicle (DMSO) in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the existing media from the cells and add an equal volume of the 2X compound or vehicle solution to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
2. Western Blot for Phosphorylated Downstream Targets
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-BAD (Ser112), p-S6 (Ser235/236), total BAD, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.
3. Recommended Experimental Controls
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound to account for any solvent effects.
-
Untreated Control: A population of cells that does not receive any treatment.
-
Positive Control (for pathway inhibition): If available, use another well-characterized Pim kinase inhibitor to confirm that the observed effects are due to Pim inhibition.
-
Positive Control (for Western blot): Use a cell lysate known to have high levels of the phosphorylated target protein.
-
Loading Control (for Western blot): Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.
References
- 1. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
GNE-955 Technical Support Center: Troubleshooting Long-Term Treatment Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during long-term experiments with the pan-Pim kinase inhibitor, GNE-955.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor that targets all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3)[1][2]. Pim kinases are serine/threonine kinases that play a crucial role in cell survival and proliferation. This compound exerts its anti-cancer effects by inhibiting the phosphorylation of downstream targets of Pim kinases, including BAD, S6 ribosomal protein, and 4E-BP1. This inhibition disrupts essential signaling pathways involved in protein synthesis and cell survival[2][3].
Q2: What are the potential long-term challenges associated with this compound treatment?
While specific long-term toxicity data for this compound is not extensively published, potential challenges with prolonged treatment can be inferred from studies with other pan-Pim kinase inhibitors and general principles of targeted therapy. These challenges primarily fall into two categories:
-
Acquired Resistance: Cancer cells may develop mechanisms to evade the effects of this compound over time, leading to a decrease in treatment efficacy.
-
Potential for Adverse Events: As with any long-term drug administration, there is a potential for cumulative or delayed side effects.
Troubleshooting Guides
Issue 1: Diminished Efficacy of this compound Over Time (Acquired Resistance)
Symptom: A decrease in the expected cytotoxic or anti-proliferative effect of this compound in your in vitro or in vivo models after prolonged exposure.
Potential Causes and Troubleshooting Steps:
One of the primary mechanisms of resistance to targeted therapies is the activation of alternative survival pathways, also known as bypass signaling[4][5][6]. In the context of Pim kinase inhibition, cancer cells might upregulate other pro-survival signaling cascades to compensate for the loss of Pim activity.
Troubleshooting Workflow for Investigating Acquired Resistance:
References
- 1. In Vivo Syngeneic Tumor Models with Acquired Resistance to Anti-PD-1/PD-L1 Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
GNE-955 Technical Support Center: Interpreting Unexpected Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results during your experiments with GNE-955, a potent pan-Pim kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally active, pan-Pim kinase inhibitor. It targets all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases involved in cell survival, proliferation, and apoptosis. Pim kinases are often overexpressed in various hematologic malignancies and solid tumors. This compound exerts its effects by inhibiting the phosphorylation of downstream targets of Pim kinases.
Q2: What are the known downstream targets of Pim kinases that are inhibited by this compound?
This compound has been shown to inhibit the phosphorylation of several key downstream targets of Pim kinases, including BAD (at Ser112), S6 (at Ser235/236 and Ser240/244), and 4EBP1 (at Ser65)[1]. Inhibition of these targets disrupts pro-survival and pro-proliferative signaling pathways.
Q3: What is the reported in vitro potency of this compound?
This compound is a highly potent inhibitor of Pim kinases. The inhibitory constants (Ki) are reported to be 0.018 nM for Pim-1, 0.11 nM for Pim-2, and 0.08 nM for Pim-3.[1] In cellular assays, this compound inhibits the proliferation of the MM.1S multiple myeloma cell line with an IC50 of 0.5 µM after 72 hours of treatment[1].
Troubleshooting Guides
This section addresses common unexpected results you might encounter during your experiments with this compound and provides a logical workflow for troubleshooting.
Issue 1: Lack of Efficacy in a Specific Cell Line
You are treating a cancer cell line with this compound and do not observe the expected anti-proliferative or pro-apoptotic effects.
Possible Causes and Troubleshooting Steps:
-
Low or Absent Pim Kinase Expression:
-
Verification: Perform Western blotting or RT-qPCR to determine the expression levels of Pim-1, Pim-2, and Pim-3 in your cell line.
-
Recommendation: Select a cell line with known high expression of one or more Pim kinase isoforms for your positive control experiments.
-
-
Compensatory Signaling Pathways:
-
Background: Cancer cells can develop resistance to kinase inhibitors by upregulating parallel signaling pathways. The PI3K/AKT/mTOR pathway is a known compensatory mechanism in the context of Pim kinase inhibition.
-
Verification: Use phospho-specific antibodies to probe for the activation of key nodes in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-S6K, p-4EBP1) in the presence and absence of this compound.
-
Recommendation: Consider combination therapies. For example, dual inhibition of Pim and PI3K/AKT pathways has shown synergistic effects in some models.
-
-
Drug Inactivation or Efflux:
-
Background: The compound may be metabolized by the cells or actively transported out by efflux pumps like P-glycoprotein (P-gp).
-
Verification: While direct measurement of intracellular this compound levels can be challenging, you can assess the activity of efflux pumps using commercially available kits.
-
Recommendation: If efflux is suspected, co-treatment with a known efflux pump inhibitor (e.g., verapamil) may help to increase the intracellular concentration of this compound.
-
-
Suboptimal Experimental Conditions:
-
Verification: Review your experimental protocol. Ensure the this compound concentration and treatment duration are appropriate for your cell line. The reported IC50 in MM.1S cells is 0.5 µM after 72 hours.[1]
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Troubleshooting Workflow for Lack of Efficacy
Caption: A logical workflow for troubleshooting the lack of this compound efficacy.
Issue 2: Unexpected Cytotoxicity in a "Control" or Low-Pim Expressing Cell Line
You observe significant cell death in a cell line that you expected to be resistant to this compound due to low Pim kinase expression.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects:
-
Background: While this compound is a potent Pim kinase inhibitor, like many small molecules, it may have off-target activities, especially at higher concentrations. An initial screen of 70 kinases showed that at 0.1 µM, this compound inhibited CLK1 and Flt3 by more than 80%.
-
Verification: If you have access to broader kinase profiling services, you can assess the off-target profile of this compound at the concentrations showing unexpected cytotoxicity. Alternatively, you can investigate if your "control" cell line is known to be sensitive to inhibitors of CLK1 or Flt3.
-
Recommendation: Use the lowest effective concentration of this compound that inhibits Pim kinase activity to minimize off-target effects.
-
-
Solvent Toxicity:
-
Background: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Verification: Include a vehicle control in your experiment with the same final concentration of DMSO used for your this compound treatment.
-
Recommendation: Ensure the final DMSO concentration in your cell culture medium is below the toxic threshold for your cell line (generally <0.5%).
-
-
Compound Instability and Toxic Byproducts:
-
Background: this compound, an azaindazole-containing compound, may degrade in aqueous media over time, potentially forming toxic byproducts.
-
Verification: While direct analysis of degradation products is complex, you can assess the stability of this compound in your culture medium over the course of your experiment using analytical techniques like HPLC-MS.
-
Recommendation: Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replenishing the media with fresh compound periodically.
-
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Potency (Ki) |
| Pim-1 | Biochemical | 0.018 nM |
| Pim-2 | Biochemical | 0.11 nM |
| Pim-3 | Biochemical | 0.08 nM |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Potency (IC50) | Treatment Duration |
| MM.1S | Proliferation | Cell Viability | 0.5 µM | 72 hours |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Cell Proliferation Assay
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Use a suitable method to assess cell viability, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle-treated control cells (set to 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the IC50 value using a suitable software.
Protocol 2: Western Blotting for Phospho-Protein Analysis
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD, anti-phospho-S6) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein.
Mandatory Visualizations
Pim Kinase Signaling Pathway
Caption: A simplified diagram of the Pim kinase signaling pathway.
References
Validation & Comparative
GNE-955 in the Landscape of PIM Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The family of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, comprising PIM1, PIM2, and PIM3, has emerged as a compelling target in oncology. These constitutively active serine/threonine kinases are pivotal regulators of cell cycle progression, apoptosis, and metabolism, and their overexpression is implicated in numerous hematological malignancies and solid tumors. This guide provides a comparative analysis of GNE-955, a potent pan-PIM kinase inhibitor, with other notable inhibitors in the field, supported by available experimental data.
Biochemical Potency and Selectivity
A critical aspect of a kinase inhibitor's profile is its potency against the target enzymes and its selectivity over other kinases. This compound demonstrates high affinity for all three PIM isoforms, establishing it as a pan-PIM inhibitor. The following table summarizes the biochemical potency of this compound in comparison to other well-characterized PIM kinase inhibitors.
| Inhibitor | PIM1 (Ki/IC50, nM) | PIM2 (Ki/IC50, nM) | PIM3 (Ki/IC50, nM) | Notes |
| This compound | 0.018 (Ki) | 0.11 (Ki) | 0.08 (Ki) | Potent pan-PIM inhibitor with excellent biochemical potency. |
| GDC-0339 | 0.03 (Ki) | 0.1 (Ki) | 0.02 (Ki) | Orally bioavailable pan-PIM kinase inhibitor. |
| AZD1208 | 0.4 (IC50) | 5 (IC50) | 1.9 (IC50) | Orally available, selective PIM kinase inhibitor. |
| PIM447 (LGH447) | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | A novel and potent pan-PIM kinase inhibitor. |
| SGI-1776 | 7 (IC50) | 363 (IC50) | 69 (IC50) | Primarily a PIM1 inhibitor with weaker activity against PIM2 and PIM3. |
| CX-6258 | 5 (IC50) | 25 (IC50) | 16 (IC50) | A potent, selective, and orally efficacious pan-PIM kinase inhibitor. |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are both measures of inhibitor potency. While related, they are not directly interchangeable as their determination depends on the specific assay conditions. The data presented here is compiled from various sources and may not be directly comparable due to differences in experimental methodologies.
Cellular Activity
The efficacy of a PIM kinase inhibitor in a cellular context is a crucial determinant of its therapeutic potential. This compound has been shown to inhibit the proliferation of cancer cells and modulate downstream signaling pathways.
| Inhibitor | Cell Line | Assay | Cellular Potency (IC50/EC50) | Downstream Effects |
| This compound | MM.1S (Multiple Myeloma) | Proliferation | 0.5 µM | Inhibition of BAD, S6, and 4E-BP1 phosphorylation. |
| AZD1208 | Various | Proliferation | Varies by cell line | Induces apoptosis and cell cycle arrest. |
| GDC-0339 | RPMI 8226 (Multiple Myeloma) | In vivo tumor growth | 90% TGI at 100 mg/kg | |
| GDC-0339 | MM.1S (Multiple Myeloma) | In vivo tumor growth | 60% TGI |
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Once expressed, they phosphorylate a range of substrates to promote cell survival and proliferation. The diagram below illustrates the central role of PIM kinases in cellular signaling.
Caption: PIM Kinase Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed experimental protocols are often proprietary or vary between research groups. However, the following provides a general overview of the methodologies typically employed to evaluate PIM kinase inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a PIM kinase by measuring the amount of ADP produced during the phosphorylation of a substrate.
Objective: To determine the in vitro potency of an inhibitor against a specific PIM kinase isoform.
General Procedure:
-
Reaction Setup: In a multi-well plate, combine the PIM kinase enzyme, a specific peptide substrate (e.g., a derivative of a known PIM substrate like BAD), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction wells. Include a control with no inhibitor.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a second reagent (e.g., Kinase Detection Reagent) to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity. Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in a culture after treatment with an inhibitor.
Objective: To determine the effect of an inhibitor on the proliferation of cancer cells.
General Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MM.1S) in a multi-well plate and allow them to adhere and grow for a specified period.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the PIM kinase inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours) to allow for effects on cell proliferation.
-
Lysis and ATP Measurement: Add a reagent (e.g., CellTiter-Glo® Reagent) that lyses the cells and provides the necessary components for a luciferase reaction that is dependent on the amount of ATP present.
-
Data Analysis: Measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells. Calculate the IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability.
Western Blotting for Phospho-protein Analysis
This technique is used to detect changes in the phosphorylation status of downstream targets of PIM kinases.
Objective: To confirm the on-target effect of the inhibitor in a cellular context.
General Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specific time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane.
-
Antibody Incubation: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated form of a PIM substrate (e.g., phospho-BAD (Ser112)) and the total protein as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the levels of the phosphorylated protein in inhibitor-treated cells to control cells to assess the extent of target engagement.
Conclusion
This compound is a highly potent, pan-PIM kinase inhibitor with demonstrated activity in both biochemical and cellular assays. Its strong inhibition of all three PIM isoforms places it among the leading compounds in this class. The comparative data presented in this guide highlights the competitive landscape of PIM kinase inhibitors and provides a foundation for researchers to evaluate the potential of this compound in various preclinical models of cancer. Further studies, including head-to-head in vivo efficacy and safety profiling, will be crucial in fully defining its therapeutic potential.
A Comparative Guide to Pan-Pim Kinase Inhibitors: GNE-955 vs. SGI-1776
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent pan-Pim kinase inhibitors, GNE-955 and SGI-1776, focusing on their efficacy, mechanism of action, and the experimental data supporting their activity. This objective analysis is intended to assist researchers in selecting the appropriate tool compound for their studies in oncology and related fields.
At a Glance: Key Differences
| Feature | This compound | SGI-1776 |
| Primary Targets | Pim-1, Pim-2, Pim-3 | Pim-1, Pim-2, Pim-3, FLT3 |
| Potency (Pim-1) | Kᵢ = 0.018 nM[1][2] | IC₅₀ = 7 nM[3][4] |
| Oral Bioavailability | Good (in rats)[1][5] | Orally active[3] |
| Key Differentiator | High potency and selectivity for Pim kinases[1][5] | Dual Pim/FLT3 inhibition[3][4] |
Introduction to Pim Kinase Inhibitors
The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are crucial mediators of cytokine signaling pathways that regulate cell survival, proliferation, and apoptosis.[6] Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[6][7] this compound and SGI-1776 are both potent, small molecule inhibitors of all three Pim kinase isoforms, but they exhibit distinct pharmacological profiles.
This compound: A Highly Potent and Selective Pan-Pim Inhibitor
This compound is a potent and orally active pan-Pim kinase inhibitor with exceptional inhibitory constants (Kᵢ) of 0.018 nM, 0.11 nM, and 0.08 nM for Pim-1, Pim-2, and Pim-3, respectively.[1][2] Developed through efforts to optimize bioavailability while maintaining high potency, this compound represents a highly selective tool for probing Pim kinase biology.[8][9][10]
SGI-1776: A Dual Pim and FLT3 Kinase Inhibitor
SGI-1776 is a well-characterized pan-Pim kinase inhibitor that also potently targets FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[3][4] Its IC₅₀ values for Pim-1, Pim-2, and Pim-3 are 7 nM, 363 nM, and 69 nM, respectively, with an IC₅₀ of 44 nM for FLT3.[3][4] This dual activity makes SGI-1776 a particularly interesting agent for malignancies driven by both Pim and FLT3 signaling.
Comparative Efficacy Data
While direct head-to-head studies are limited, the following tables summarize the available efficacy data for this compound and SGI-1776 from various preclinical studies.
In Vitro Kinase Inhibitory Potency
| Compound | Pim-1 | Pim-2 | Pim-3 | FLT3 |
| This compound (Kᵢ) | 0.018 nM[1][2] | 0.11 nM[1][2] | 0.08 nM[1][2] | Not reported |
| SGI-1776 (IC₅₀) | 7 nM[3][4] | 363 nM[3][4] | 69 nM[3][4] | 44 nM[4] |
In Vitro Cellular Proliferation
| Compound | Cell Line | Cancer Type | IC₅₀ | Reference |
| This compound | MM.1S | Multiple Myeloma | 0.5 µM (72h) | [1][2][5] |
| SGI-1776 | MV-4-11 | Acute Myeloid Leukemia | ~54 nM | [11] |
| MOLM-13 | Acute Myeloid Leukemia | Not specified | [12] | |
| OCI-AML-3 | Acute Myeloid Leukemia | Not specified | [12] | |
| U266 | Multiple Myeloma | 3 µM (modest effect) | ||
| MM.1S | Multiple Myeloma | 3 µM (minimal effect) | ||
| 22Rv1 | Prostate Cancer | ~2.5 µM | [4] |
Signaling Pathways and Mechanism of Action
Both this compound and SGI-1776 exert their anti-cancer effects by inhibiting the phosphorylation of downstream targets of Pim kinases. This leads to the modulation of several key cellular processes, including protein synthesis, cell cycle progression, and apoptosis.
Caption: Simplified Pim kinase signaling pathway.
SGI-1776's inhibition of FLT3 provides an additional mechanism of action, particularly relevant in FLT3-mutated AML.
Caption: SGI-1776 mechanism via FLT3 inhibition.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of common protocols used in the evaluation of this compound and SGI-1776.
In Vitro Cell Proliferation Assay (General Protocol)
Caption: General workflow for in vitro cell proliferation assays.
Detailed Steps:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the inhibitor (this compound or SGI-1776) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period, typically 24 to 72 hours.
-
Viability Assessment: A viability reagent such as MTT or CellTiter-Glo is added to the wells.
-
Signal Measurement: The resulting colorimetric or luminescent signal, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The data is normalized to the vehicle control, and IC₅₀ values are calculated using non-linear regression analysis.
Western Blotting for Phospho-protein Analysis
Protocol:
-
Cell Lysis: Cells treated with the inhibitor or vehicle are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-BAD, BAD, p-4E-BP1, 4E-BP1).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies (General Protocol)
Protocol:
-
Tumor Implantation: Immunocompromised mice (e.g., nude or NOD-SCID) are subcutaneously injected with a suspension of cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.[3]
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., immunohistochemistry).
Summary and Conclusion
Both this compound and SGI-1776 are valuable research tools for investigating the role of Pim kinases in cancer.
-
This compound stands out for its exceptional potency and selectivity for the three Pim kinase isoforms. This makes it an ideal probe for studies where specific inhibition of Pim kinases is desired, without the confounding effects of off-target activities. Its good oral bioavailability also makes it suitable for in vivo studies.[1][5]
-
SGI-1776 offers the unique advantage of dual Pim and FLT3 inhibition.[3][4] This property is particularly relevant for studying and targeting hematological malignancies like AML, where both pathways can be dysregulated. However, its lower potency against Pim-2 and the potential for off-target effects through FLT3 inhibition should be considered when interpreting results in FLT3-wildtype models.
The choice between this compound and SGI-1776 will ultimately depend on the specific research question and the biological context of the study. For dissecting the precise roles of Pim kinases, the high selectivity of this compound is advantageous. For therapeutic strategies in cancers where both Pim and FLT3 are implicated, SGI-1776 may be a more relevant molecule. As with any pharmacological inhibitor, careful experimental design and interpretation of data are paramount.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 9. Item - Discovery of 5âAzaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - figshare - Figshare [figshare.com]
- 10. | BioWorld [bioworld.com]
- 11. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
GNE-955: A Comparative Guide to a Potent Pan-Pim Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of GNE-955, a potent and orally active pan-Pim kinase inhibitor. Through objective comparisons with other relevant inhibitors, supported by experimental data, this document serves as a valuable resource for researchers investigating Pim kinase signaling and developing novel therapeutics.
Introduction to this compound
This compound is a small molecule inhibitor targeting all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3) with high potency. Pim kinases are crucial regulators of cell survival, proliferation, and apoptosis, making them attractive targets in oncology. This compound exerts its effects by inhibiting the phosphorylation of key downstream substrates, including the pro-apoptotic protein BAD (Bcl-2-associated death promoter), the ribosomal protein S6, and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).
Comparative Analysis of Pan-Pim Kinase Inhibitors
To evaluate the efficacy of this compound, its performance was compared against other well-characterized pan-Pim kinase inhibitors: AZD1208, SGI-1776, and GDC-0339. The following table summarizes their inhibitory activities on Pim kinases and their downstream targets.
| Compound | Pim-1 (Ki/IC50, nM) | Pim-2 (Ki/IC50, nM) | Pim-3 (Ki/IC50, nM) | Effect on p-BAD | Effect on p-S6 | Effect on p-4EBP1 |
| This compound | 0.018 | 0.11 | 0.08 | Inhibition | Inhibition | Inhibition |
| AZD1208 | <5 | <5 | <5 | Inhibition[1] | Inhibition[1] | Inhibition[1] |
| SGI-1776 | 7 | 363 | 69 | Inhibition[2] | Not consistently reported | Inhibition[2] |
| GDC-0339 | Potent Inhibition | Potent Inhibition | Potent Inhibition | Inhibition | Inhibition | Inhibition |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Pim kinase signaling pathway and the general workflows for key experimental procedures used to validate the effect of inhibitors on their downstream targets.
Caption: Pim Kinase Signaling Pathway and points of inhibition.
Caption: General workflow for Western Blot analysis.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Experimental Protocols
Western Blotting for Phosphorylated Proteins
This protocol is optimized for the detection of phosphorylated downstream targets of Pim kinases.
1. Cell Lysis and Protein Quantification:
-
Treat cells with this compound or alternative inhibitors at desired concentrations and time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1]
-
Keep samples on ice throughout the lysis procedure.
-
Determine protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-20% Tris-glycine gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: Do not use milk as a blocking agent as it contains phosphoproteins that can cause high background.[1]
-
Incubate the membrane with primary antibodies against p-BAD (Ser112), p-S6 (Ser235/236), p-4EBP1 (Thr37/46), and total protein counterparts overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm direct target engagement of this compound with Pim kinases in a cellular context.
1. Cell Treatment and Heat Shock:
-
Treat intact cells with this compound or a vehicle control for a specified time.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the cells across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.
2. Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
3. Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Pim-1, Pim-2, or Pim-3 protein by Western blotting as described above.
4. Data Interpretation:
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein, confirming target engagement.
Conclusion
This compound is a highly potent pan-Pim kinase inhibitor that effectively reduces the phosphorylation of key downstream targets involved in cell survival and proliferation. Its performance, when compared to other inhibitors such as AZD1208, SGI-1776, and GDC-0339, highlights its potential as a valuable tool for cancer research and drug development. The provided experimental protocols offer a robust framework for validating the on-target effects of this compound and other kinase inhibitors.
References
GNE-955: A Comparative Analysis of a Highly Selective Pan-Pim Kinase Inhibitor
For Immediate Release
A detailed comparative analysis of the pan-Pim kinase inhibitor, GNE-955, reveals a superior specificity profile when compared to other notable kinase inhibitors, AZD1208 and SGI-1776. This guide provides an in-depth look at the experimental data, methodologies, and signaling pathways associated with these compounds, offering valuable insights for researchers, scientists, and drug development professionals.
This compound is a potent, orally active pan-Pim kinase inhibitor with high affinity for Pim-1, Pim-2, and Pim-3 kinases.[1] Pim kinases are a family of serine/threonine kinases that are crucial regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in various hematologic malignancies and solid tumors, making them an attractive target for cancer therapy.
Comparative Kinase Specificity
To objectively assess the selectivity of this compound, its activity was compared against a broad panel of kinases and juxtaposed with the profiles of AZD1208 and SGI-1776. The data, summarized in the table below, highlights the on-target potency and off-target effects of each inhibitor.
| Kinase | This compound (% Inhibition at 0.1 µM) | AZD1208 (Kd in nM) | SGI-1776 (% Inhibition at 1 µM) |
| PIM1 | >80% | 0.1 | >80% |
| PIM2 | >80% | 1.92 | >80% |
| PIM3 | >80% | 0.4 | >80% |
| FLT3 | <10% | 130 | >40% |
| KIT | <10% | 230 | 40% |
| TRKA | Not Tested | Not Tested | >40% |
Table 1: Comparative Kinase Inhibition Profiles. Data for this compound was obtained from a 70-kinase panel screen.[2] AZD1208 data represents binding affinity (Kd) from a KINOMEscan assay.[3] SGI-1776 data shows percentage inhibition from a Millipore kinase profiler assay.[4]
As the data indicates, this compound demonstrates remarkable selectivity for the Pim kinase family. In a screen against 70 kinases at a concentration of 0.1 µM, only the three Pim kinases were inhibited by more than 80%.[2] In contrast, while AZD1208 is a potent pan-Pim inhibitor, it also displays significant affinity for other kinases such as FLT3 and KIT.[3] SGI-1776 also shows activity against FLT3 and TrkA, in addition to the Pim kinases.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Pim kinase signaling pathway and the general workflow for assessing kinase inhibitor specificity using a competition binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
GNE-955: A Comparative Analysis of a Pan-Pim Kinase Inhibitor in Cancer Cell Lines
A detailed examination of the in-vitro activity of GNE-955, a potent pan-Pim kinase inhibitor, reveals significant anti-proliferative effects in various cancer cell lines. This guide provides a comparative overview of this compound's performance against other notable Pim kinase inhibitors, AZD1208 and GDC-0339, supported by experimental data and detailed protocols for researchers in oncology and drug development.
This compound is an orally active, small-molecule inhibitor targeting all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3) with high affinity. Pim kinases are serine/threonine kinases that are frequently overexpressed in a variety of hematological malignancies and solid tumors, playing a crucial role in cell survival, proliferation, and apoptosis resistance. The inhibition of this pathway is a promising strategy in cancer therapy.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3. This blockade prevents the phosphorylation of downstream target proteins, including BAD, S6 ribosomal protein, and 4E-BP1. The dephosphorylation of these substrates ultimately disrupts pro-survival signaling cascades, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Figure 1. Simplified Pim kinase signaling pathway and the inhibitory action of this compound.
Comparative In-Vitro Activity
The inhibitory potential of this compound has been evaluated against a panel of cancer cell lines and compared with other well-characterized pan-Pim kinase inhibitors, AZD1208 and GDC-0339. The following tables summarize the biochemical potency (Ki) and the cellular anti-proliferative activity (IC50/GI50) of these compounds.
Table 1: Biochemical Inhibitory Potency (Ki, nM) of Pan-Pim Kinase Inhibitors
| Compound | Pim-1 (Ki, nM) | Pim-2 (Ki, nM) | Pim-3 (Ki, nM) |
| This compound | 0.018 | 0.11 | 0.08 |
| AZD1208 | 0.4 | 5.0 | 1.9 |
| GDC-0339 | 0.03 | 0.1 | 0.02 |
Data compiled from publicly available sources.
Table 2: Comparative Anti-Proliferative Activity (IC50/GI50, µM) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (IC50, µM) | AZD1208 (GI50, µM) | GDC-0339 (IC50, µM) |
| MM.1S | Multiple Myeloma | 0.5[1] | Not Reported | Efficacious in xenograft[2] |
| MOLM-13 | Acute Myeloid Leukemia | Not Reported | <1.0 | Not Reported |
| MV4-11 | Acute Myeloid Leukemia | Not Reported | <1.0[3] | Not Reported |
| KG-1 | Acute Myeloid Leukemia | Not Reported | <1.0[3] | Not Reported |
| EOL-1 | Acute Myeloid Leukemia | Not Reported | <1.0[3] | Not Reported |
| Kasumi-3 | Acute Myeloid Leukemia | Not Reported | <1.0[3] | Not Reported |
| RPMI-8226 | Multiple Myeloma | Not Reported | Not Reported | Efficacious in xenograft[2] |
Note: Direct comparative studies across the same cell line panel under identical conditions are limited. The data presented is compiled from different studies and should be interpreted with caution.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity.
Pim Kinase Enzyme Assay
Objective: To determine the biochemical inhibitory potency (Ki) of the compound against Pim-1, Pim-2, and Pim-3 kinases.
Procedure:
-
Recombinant human Pim kinase enzymes are used.
-
A fluorescently labeled peptide substrate is incubated with the respective Pim kinase isoform and ATP in a buffer solution.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated by capillary electrophoresis.
-
The amount of phosphorylated product is quantified by fluorescence.
-
The Ki values are calculated from the dose-response curves.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To measure the anti-proliferative effect (IC50) of the compound on cancer cell lines.
Procedure:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the test compound (e.g., this compound) for 72 hours.
-
After the incubation period, the CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
The luminescence is measured using a plate reader.
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Figure 2. General workflow for a cell proliferation assay to determine IC50 values.
Conclusion
References
GNE-955 vs. AZD1208: A Comparative Analysis of Pan-PIM Kinase Inhibitors in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent pan-PIM kinase inhibitors, GNE-955 and AZD1208, with a focus on their preclinical performance in Acute Myeloid Leukemia (AML) models. While direct comparative studies are not publicly available, this document synthesizes existing data to offer an objective overview of their respective biochemical potency, cellular activity, and in vivo efficacy, supported by experimental data and methodologies.
Introduction to PIM Kinase Inhibition in AML
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, comprising PIM1, PIM2, and PIM3, are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[1][2] Overexpression of PIM kinases is a hallmark of various hematological malignancies, including AML, making them a compelling therapeutic target.[2][3] Both this compound and AZD1208 are pan-PIM inhibitors, designed to target all three isoforms of the PIM kinase.
Biochemical and Cellular Performance
A side-by-side comparison of the biochemical and cellular activities of this compound and AZD1208 reveals the high potency of both compounds against the PIM kinases. However, a notable gap exists in the publicly available data for this compound's activity in AML-specific cell lines.
| Parameter | This compound | AZD1208 |
| Target | Pan-PIM Kinase (PIM1, PIM2, PIM3) | Pan-PIM Kinase (PIM1, PIM2, PIM3) |
| Biochemical Potency (Ki, nM) | PIM1: 0.018PIM2: 0.11PIM3: 0.08 | PIM1: <5PIM2: <5PIM3: <5 |
| Cellular Activity (IC50/GI50) | MM.1S (Multiple Myeloma): 0.5 µM[4] | MOLM-16 (AML): <1 µM[5] EOL-1 (AML): <1 µM[5] KG-1a (AML): <1 µM[5] Kasumi-3 (AML): <1 µM[5] MV4-11 (AML): <1 µM[5] |
| Mechanism of Action | Inhibition of PIM kinase-mediated phosphorylation of downstream targets (e.g., BAD, S6, 4EBP1).[4] | Inhibition of PIM kinase signaling, leading to cell cycle arrest and apoptosis.[5][6] |
Note: The cellular activity of this compound has been reported in a multiple myeloma cell line, and further studies are needed to determine its efficacy in AML cell lines.
In Vivo Efficacy in Preclinical Models
| Parameter | This compound | AZD1208 |
| Animal Model | Data not available for AML models. | MOLM-16 (AML) Xenograft[5] |
| Dosing Regimen | Data not available. | 10 mg/kg or 30 mg/kg daily for 2 weeks[5] |
| Tumor Growth Inhibition | Data not available. | 89% inhibition at 10 mg/kg; slight regression at 30 mg/kg[5] |
| Animal Model | Data not available for AML models. | KG-1a (AML) Xenograft[3] |
| Dosing Regimen | Data not available. | Dose-proportional suppression of tumor growth[3] |
| Tumor Growth Inhibition | Data not available. | Dose-proportional suppression of tumor growth[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway targeted by both inhibitors and a general workflow for evaluating their efficacy in preclinical AML models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. ashpublications.org [ashpublications.org]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of GNE-955's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor activity of GNE-955, a potent pan-Pim kinase inhibitor. A critical aspect of this review is the independent verification of its efficacy. As of the latest literature review, detailed independent experimental verification of this compound's anti-tumor activity is not publicly available. The primary source of data remains the initial discovery and characterization studies. This guide presents the available data for this compound and compares it with other pan-Pim kinase inhibitors that have been evaluated in preclinical settings.
Introduction to this compound and Pim Kinase Inhibition
This compound is an orally active, potent pan-Pim kinase inhibitor with high affinity for all three Pim kinase isoforms: Pim-1, Pim-2, and Pim-3.[1] Pim kinases are a family of serine/threonine kinases that are frequently overexpressed in various hematological malignancies and solid tumors, playing a crucial role in cell survival, proliferation, and drug resistance.[1] By inhibiting these kinases, this compound is designed to suppress downstream signaling pathways that contribute to tumor growth.
Quantitative Data on Anti-Tumor Activity
The following tables summarize the available quantitative data for this compound and a comparator pan-Pim kinase inhibitor, INCB053914. It is important to note that the data for this compound has not been independently verified in peer-reviewed literature.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | K i (nM) | Source |
| This compound | Pim-1 | 0.018 | Wang X, et al. (2017) |
| Pim-2 | 0.11 | Wang X, et al. (2017) | |
| Pim-3 | 0.08 | Wang X, et al. (2017) | |
| INCB053914 | Pim-1 | 0.24 | Koblish H, et al. (2018) |
| Pim-2 | 30 | Koblish H, et al. (2018) | |
| Pim-3 | 0.12 | Koblish H, et al. (2018) |
Table 2: In Vitro Anti-Proliferative Activity
| Compound | Cell Line | IC 50 (µM) | Source |
| This compound | MM.1S (Multiple Myeloma) | 0.5 | Wang X, et al. (2017)[1] |
| INCB053914 | MOLM-16 (AML) | 0.062 | Koblish H, et al. (2018) |
| KMS-12-BM (Multiple Myeloma) | 0.131 | Koblish H, et al. (2018) |
Signaling Pathway Modulated by this compound
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of downstream targets of Pim kinases. This includes the pro-apoptotic protein BAD and components of the mTORC1 signaling pathway, such as S6 ribosomal protein and 4E-BP1.[1] Inhibition of these pathways leads to decreased cell proliferation and survival.
Caption: this compound inhibits Pim kinases, leading to reduced phosphorylation of downstream targets and subsequent effects on apoptosis and cell proliferation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification and comparison of findings.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency of a compound against purified Pim kinases.
Protocol:
-
Reagents: Purified recombinant Pim-1, Pim-2, and Pim-3 enzymes, a suitable substrate peptide (e.g., a derivative of BAD), ATP, and the test compound (this compound).
-
Procedure:
-
The kinase reaction is initiated by mixing the Pim kinase enzyme, the substrate peptide, and the test compound at various concentrations in a reaction buffer.
-
The reaction is started by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive assays (33P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve. The Ki value can be subsequently calculated from the IC50 value.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Protocol:
-
Cell Culture: MM.1S multiple myeloma cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density.
-
After allowing the cells to attach (if applicable) or stabilize, they are treated with various concentrations of the test compound (this compound) or a vehicle control.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution).
-
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor cells.
-
Procedure:
-
Human multiple myeloma cells (e.g., MM.1S) are harvested and suspended in a suitable medium, often mixed with Matrigel to support initial tumor growth.
-
The cell suspension is subcutaneously injected into the flank of the mice.
-
Tumor growth is monitored regularly by measuring the tumor volume with calipers.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound (this compound) is administered to the treatment group via the appropriate route (e.g., oral gavage), while the control group receives a vehicle.
-
Treatment is continued for a defined period, and tumor volume and body weight are measured regularly.
-
-
Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. This can be expressed as tumor growth inhibition (TGI). At the end of the study, tumors can be excised for further analysis, such as western blotting to assess target engagement.
Caption: A typical workflow for evaluating the in vivo anti-tumor efficacy of a compound using a xenograft model.
Conclusion and Future Directions
The initial data on this compound from its discovery phase are promising, suggesting it is a potent pan-Pim kinase inhibitor with anti-tumor activity in preclinical models of multiple myeloma. However, the lack of independent verification of these findings is a significant limitation for its objective evaluation. For a comprehensive understanding of this compound's therapeutic potential, further studies by independent research groups are crucial. These studies should include direct, head-to-head comparisons with other Pim kinase inhibitors in a range of preclinical models. Such independent validation is a cornerstone of the drug development process, providing the necessary confidence for further clinical investigation. Researchers are encouraged to conduct and publish such studies to either corroborate or challenge the initial findings and to help delineate the true potential of this compound as an anti-cancer agent.
References
A Comparative Analysis of Pan-Pim Kinase Inhibitors: GNE-955 and INCB053914
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent pan-Pim kinase inhibitors, GNE-955 and INCB053914. Both compounds have demonstrated significant potential in preclinical models of hematological malignancies. This report synthesizes publicly available data to offer an objective comparison of their biochemical potency, cellular activity, and underlying mechanisms of action, supported by experimental data and detailed protocols.
Introduction to Pim Kinases and Their Inhibition
Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and differentiation. Their overexpression is frequently observed in various hematological malignancies, making them attractive therapeutic targets. Pan-Pim kinase inhibitors, which target all three isoforms, are being developed to overcome potential functional redundancy among the family members.
Biochemical Potency
Both this compound and INCB053914 are potent, ATP-competitive inhibitors of all three Pim kinase isoforms. The following table summarizes their reported biochemical activities.
| Compound | Target | Ki (nM) | IC50 (nM) |
| This compound | Pim-1 | 0.018[1] | - |
| Pim-2 | 0.11[1] | - | |
| Pim-3 | 0.08[1] | - | |
| INCB053914 | Pim-1 | - | 0.24[2] |
| Pim-2 | - | 30[2] | |
| Pim-3 | - | 0.12[2] |
Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency. Direct comparison should be made with caution as experimental conditions may vary between studies.
Cellular Activity
This compound and INCB053914 have demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) |
| This compound | MM.1S | Multiple Myeloma | 0.5[1] |
| INCB053914 | MOLM-16 | Acute Myeloid Leukemia | 0.035[2] |
| SET-2 | Acute Myeloid Leukemia | 0.98[2] | |
| HEL | Acute Myeloid Leukemia | 1.3[2] |
Note: IC50/GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
Mechanism of Action and Signaling Pathway
Both inhibitors exert their effects by blocking the catalytic activity of Pim kinases, leading to the reduced phosphorylation of downstream substrates involved in cell survival and protein synthesis.
Caption: Simplified Pim Kinase Signaling Pathway and Points of Inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Biochemical Kinase Inhibition Assay
This protocol outlines a general procedure for determining the biochemical potency of inhibitors against Pim kinases.
References
Validating the Therapeutic Potential of Pan-Pim Kinase Inhibitors in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic targeting of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) implicated in cell proliferation and survival, has emerged as a promising strategy in hematologic malignancies. This guide provides a comparative overview of the pre-clinical validation of pan-Pim kinase inhibitors, with a focus on GNE-955 and its alternatives, in the context of patient-derived xenograft (PDX) models. These high-fidelity preclinical models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable for assessing therapeutic efficacy due to their ability to retain the genetic and phenotypic heterogeneity of the original tumor.[1]
Introduction to this compound
This compound is a potent, orally active pan-Pim kinase inhibitor.[2] It demonstrates high affinity for Pim-1, Pim-2, and Pim-3.[3] Preclinical studies have shown its ability to inhibit the proliferation of multiple myeloma (MM) cell lines, specifically MM.1S, with an IC50 of 0.5 μM.[2] this compound has been shown to suppress the phosphorylation of downstream targets of Pim kinases, including BAD and S6, in cellular assays.[3] While its in vivo activity has been confirmed in rat models, to date, there is a lack of publicly available data on the efficacy of this compound in patient-derived xenograft models for hematologic cancers.[3][4]
Comparative Analysis of Pan-Pim Kinase Inhibitors in Xenograft Models
To provide a framework for evaluating the potential of this compound, this section compares its known preclinical activity with that of other pan-Pim kinase inhibitors that have been tested in xenograft models of hematologic malignancies.
| Compound | Model Type | Cancer Type | Key Findings | Reference |
| This compound | Cell Line (in vitro) | Multiple Myeloma (MM.1S) | IC50 of 0.5 μM; inhibits phosphorylation of BAD and S6. | [2] |
| AZD1208 | Cell Line-Derived Xenograft | Acute Myeloid Leukemia (AML) | Dose-dependent inhibition of MOLM-16 tumor growth. | N/A |
| GDC-0339 | Cell Line-Derived Xenograft | Multiple Myeloma (RPMI8226, MM.1S) | Efficacious in both RPMI8226 and MM.1S xenograft models. | N/A |
| SEL24-B489 | Cell Line-Derived Xenograft | Acute Myeloid Leukemia (MV-4-11) | Marked dose-dependent tumor reduction. | N/A |
Signaling Pathway of Pim Kinase Inhibition
The following diagram illustrates the mechanism of action of pan-Pim kinase inhibitors like this compound. By blocking the activity of all three Pim kinase isoforms, these inhibitors prevent the phosphorylation of downstream substrates involved in cell cycle progression and apoptosis, ultimately leading to reduced tumor cell proliferation and survival.
Pim Kinase Signaling Pathway and Point of Inhibition.
Experimental Protocols
This section outlines a generalized protocol for validating the therapeutic potential of a pan-Pim kinase inhibitor, such as this compound, in patient-derived xenograft models of multiple myeloma and acute myeloid leukemia.
Establishment of Patient-Derived Xenograft Models
A crucial first step is the successful engraftment of patient tumor cells into immunodeficient mice.
For Multiple Myeloma (MM) PDX Models:
-
Patient Sample Collection: Bone marrow aspirates are obtained from consenting MM patients.[5]
-
Cell Isolation: Mononuclear cells are isolated from the bone marrow aspirates.[5]
-
Mouse Model: 7-8 week old NOD/SCID/IL2Rγnull (NSG) mice are sublethally irradiated.[5]
-
Implantation: 3-5 x 10^6 unsorted mononuclear cells are injected intravenously into each recipient NSG mouse.[5]
-
Engraftment Monitoring: Recipient mice are bled weekly starting from week 2 post-injection to monitor for the presence of M-protein via Serum Protein Electrophoresis (SPEP). Successful engraftment is indicated by a distinct M-protein band, weight loss, and/or limited mobility.[5] Flow cytometry for human CD138+ cells in the bone marrow and spleen can also confirm engraftment.[5]
For Acute Myeloid Leukemia (AML) PDX Models:
-
Patient Sample Collection: Bone marrow or peripheral blood is collected from consenting AML patients.
-
Cell Isolation: Mononuclear cells are isolated.
-
Mouse Model: Immunocompromised mice, such as NSG mice, are used. Pre-conditioning with irradiation is often employed.[6]
-
Implantation: 0.6-1.0 x 10^6 human leukemia cells are injected intravenously.[6]
-
Engraftment Monitoring: Peripheral blood is monitored for the presence of circulating human myeloblasts (SSClow, hCD45dim) via flow cytometry, typically starting 3 weeks post-engraftment.[6]
In Vivo Efficacy Studies
Once PDX models are established, they can be used to evaluate the anti-tumor activity of therapeutic agents.
-
Cohort Formation: Once tumors are established (e.g., palpable subcutaneous tumors or confirmed systemic engraftment), mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., this compound) is administered orally or via another appropriate route at predetermined doses and schedules. A vehicle control group receives the administration vehicle only.
-
Monitoring Tumor Growth: For subcutaneous models, tumor volume is measured regularly (e.g., twice weekly) using calipers. For disseminated disease models like AML and MM, disease burden is monitored by flow cytometry of peripheral blood or bone marrow, or by measuring serum M-protein levels for MM.[5][6]
-
Endpoint Analysis: At the end of the study (due to tumor burden or a predetermined time point), mice are euthanized, and tumors and relevant tissues (bone marrow, spleen) are harvested for further analysis.
-
Pharmacodynamic and Biomarker Analysis: Harvested tissues can be analyzed to assess target engagement (e.g., phosphorylation status of Pim kinase substrates like p-BAD) and other biomarkers of response or resistance.
Experimental Workflow Diagram
The following diagram outlines the general workflow for validating a therapeutic agent in a PDX model.
General Workflow for PDX-based Therapeutic Validation.
Conclusion
While direct comparative data for this compound in patient-derived xenograft models is not yet available, its potent pan-Pim kinase inhibitory activity positions it as a promising therapeutic candidate for hematologic malignancies. The established efficacy of other pan-Pim inhibitors in xenograft models provides a strong rationale for advancing this compound into similar preclinical validation studies. The use of well-characterized PDX models, following robust experimental protocols as outlined in this guide, will be critical in elucidating the full therapeutic potential of this compound and informing its future clinical development.
References
- 1. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Section 1: Leukemia transplantation to create AML PDX models [bio-protocol.org]
GNE-955: A Comparative Analysis Against Novel PIM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of the pan-PIM kinase inhibitor GNE-955 with other novel inhibitors targeting the PIM kinase family. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and metabolism.[1] Their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1]
Introduction to this compound
This compound is a potent, orally active, pan-PIM kinase inhibitor.[1] It demonstrates high affinity for all three PIM isoforms and exhibits profound activity in cellular assays, inhibiting the proliferation of multiple myeloma (MM) cell lines.[1] this compound was developed through efforts to optimize a lead series of compounds for improved bioavailability while maintaining high inhibitory potency.[2]
Head-to-Head Comparison of PIM Kinase Inhibitors
This section provides a comparative overview of this compound and other notable PIM kinase inhibitors. The data presented is compiled from various preclinical studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus the data should be interpreted with this consideration.
Biochemical Potency
The following table summarizes the biochemical potency of this compound and other novel PIM inhibitors against the three PIM kinase isoforms. Potency is a critical measure of a drug's activity at its molecular target.
| Inhibitor | PIM1 Ki (nM) | PIM2 Ki (nM) | PIM3 Ki (nM) | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) |
| This compound | 0.018 | 0.11 | 0.08 | - | - | - |
| GDC-0339 | 0.03 | 0.1 | 0.02 | - | - | - |
| PIM447 (LGH447) | 0.006 | 0.018 | 0.009 | <0.003 (PIM2) | - | - |
| AZD1208 | - | - | - | 0.4 | 5 | 1.9 |
| TP-3654 | 5 | 239 | 42 | - | - | - |
| SGI-1776 | - | - | - | 7 | 363 | 69 |
| CX-6258 | - | - | - | 5 | 25 | 16 |
| SMI-4a | - | - | - | 17 | - | - |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency. Dashes indicate that the data was not available in the reviewed sources.
Cellular Activity
The efficacy of a kinase inhibitor in a cellular context is a crucial indicator of its potential therapeutic utility. The following table presents the cellular activity of this compound and other PIM inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) |
| This compound | MM.1S | Proliferation | 0.5 |
| GDC-0339 | MM.1S | Cytostatic | 0.1 |
| AZD1208 | MOLM-16 | Growth Inhibition | - |
| Compound 14 | MOLM-16 | Growth Inhibition | 0.2 |
Note: IC50 values in cellular assays represent the concentration of the inhibitor required to inhibit the biological process by 50%.
PIM Kinase Signaling Pathway
The PIM kinases are downstream effectors of multiple signaling pathways initiated by cytokines and growth factors, most notably the JAK/STAT pathway.[3] Once expressed, PIM kinases are constitutively active and phosphorylate a wide range of substrates involved in cell cycle progression, apoptosis, and protein translation.
Caption: Simplified PIM Kinase Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro PIM1 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.[4]
Materials:
-
Recombinant human PIM1 kinase
-
PIM1 kinase inhibitor (e.g., this compound)
-
PIM1 substrate peptide (e.g., S6K substrate)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the PIM inhibitor in kinase buffer with a final DMSO concentration that does not exceed 1%.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of inhibitor solution (or DMSO for control).
-
2 µL of PIM1 kinase solution (concentration determined by prior enzyme titration).
-
2 µL of Substrate/ATP mixture (final concentrations are typically in the low µM range).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Read Plate: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme). Plot the normalized data against the log of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay) for MM.1S Cells
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
MM.1S cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
PIM kinase inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[5]
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed MM.1S cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the PIM inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: For suspension cells like MM.1S, centrifuge the plate to pellet the cells. Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (media only) from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the log of the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a highly potent pan-PIM kinase inhibitor with significant cellular activity against multiple myeloma cells. When compared to other novel PIM inhibitors, this compound demonstrates comparable or superior biochemical potency. The provided experimental protocols offer a standardized framework for the in vitro and cell-based evaluation of PIM kinase inhibitors. The PIM signaling pathway diagram illustrates the central role of these kinases in cancer cell proliferation and survival, highlighting the rationale for their therapeutic targeting. Further head-to-head preclinical and clinical studies will be essential to fully elucidate the comparative efficacy and safety profiles of this compound and other emerging PIM inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay overview | Abcam [abcam.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for GNE-955
For Immediate Use by Research, Scientific, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of GNE-955, a potent pan-Pim kinase inhibitor. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. As a potent, biologically active compound, all waste containing this compound must be treated as hazardous chemical waste.
Quantitative Data for Handling Potent Chemical Compounds
The following table provides general quantitative recommendations for handling and disposing of potent chemical compounds like this compound in a laboratory setting. These are based on best practices for chemical safety and waste management.
| Parameter | Guideline | Rationale |
| Waste Accumulation Time | Do not exceed 90 days for large quantity generators or 180 days for small quantity generators.[1] | Compliance with EPA regulations for hazardous waste storage.[1] |
| Liquid Waste pH | Neutralize to a pH between 6.0 and 8.0 before collection, if chemically compatible with the waste stream. | Minimizes reactivity and corrosivity (B1173158) of the waste. |
| Solid Waste Container | Use a leak-proof, puncture-resistant container with a secure lid.[2] | Prevents spills and exposure to solid waste. |
| Labeling | Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.[3] | Ensures proper identification and handling of the waste. |
| Spill Cleanup | For spills less than 5 mL, use an absorbent material and decontaminate the area. For larger spills, evacuate and follow institutional emergency procedures.[4] | Ensures a safe and effective response to accidental releases. |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times, including a lab coat, safety goggles, and two pairs of chemical-resistant gloves.[4][5][6]
2. Waste Segregation:
-
At the point of generation, segregate all waste contaminated with this compound from other waste streams.[7] This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing paper).
-
Contaminated PPE.
-
3. Waste Collection and Containment:
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste in a designated, shatter-resistant, and leak-proof container with a secure screw-top cap.
-
The container must be clearly labeled as "Hazardous Waste - this compound" and should indicate all components of the liquid waste.
-
Do not mix incompatible waste streams.
-
4. On-site Storage:
-
Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from general lab traffic and that incompatible wastes are segregated.
5. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
-
Complete all required documentation for waste pickup and disposal.
-
The final disposal method for this type of waste is typically high-temperature incineration.[9]
This compound Mechanism of Action: Pim Kinase Signaling Pathway
This compound is a potent inhibitor of all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[] These serine/threonine kinases are downstream of several cytokine and growth factor signaling pathways, including the JAK/STAT and PI3K/AKT pathways.[11][12] Pim kinases play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a variety of downstream targets.
Caption: this compound inhibits Pim kinases, blocking downstream signaling pathways.
References
- 1. epa.gov [epa.gov]
- 2. osha.gov [osha.gov]
- 3. benchchem.com [benchchem.com]
- 4. epcc.edu [epcc.edu]
- 5. cdc.gov [cdc.gov]
- 6. ashp.org [ashp.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for GNE-955
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent compounds like GNE-955, a pan-Pim kinase inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established safety protocols for handling potent kinase inhibitors provide a strong framework for minimizing exposure and ensuring operational integrity. This guide offers essential, immediate safety and logistical information, including detailed operational and disposal plans to support your research.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1][2] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] Lab Coat: Standard laboratory coat.[1] Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[1] Eye Protection: Safety glasses with side shields.[1][2] Lab Coat: Standard laboratory coat.[1] Containment: Class II biological safety cabinet for all cell culture work.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat.[1] |
Experimental Protocol: Step-by-Step Guidance for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and maintain the integrity of the compound.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound, from receipt to disposal, should be conducted in a designated and clearly marked area.[1]
-
Ventilation: All manipulations of solid this compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2][3]
2. Compound Handling:
-
Personal Protective Equipment (PPE): Before handling, ensure all personnel are properly fitted with the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the solid compound within the fume hood, taking care to avoid generating dust.[2]
-
Solution Preparation: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound.[2]
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.) when handling this compound. If dedicated equipment is not feasible, thoroughly decontaminate all equipment after use.[1]
3. Spill Management:
-
In the event of a spill, immediately evacuate and secure the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Absorb liquid spills with an inert material and collect all contaminated materials in a sealed, labeled hazardous waste container.
4. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with this compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any this compound waste down the drain.[2]
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
